molecular formula C10H14ClNO B8696631 2-tert-Butyl-5-amino-4-chlorophenol

2-tert-Butyl-5-amino-4-chlorophenol

Cat. No.: B8696631
M. Wt: 199.68 g/mol
InChI Key: AVPAITWXULFBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-5-amino-4-chlorophenol (CAS 2648339-20-0) is a substituted phenol compound with the molecular formula C 10 H 14 ClNO and a molecular weight of 199.68 g/mol . This compound features both amino and chloro functional groups on a phenolic ring, a structure that makes it a versatile intermediate in organic and medicinal chemistry research. Chemically related aminophenol derivatives are recognized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, the structural analog 2,4-di-tert-butyl-5-aminophenol is a critical building block in the synthesis of Ivacaftor , a leading drug for the treatment of cystic fibrosis . This highlights the value of such tert-butyl- and amino-substituted phenolic compounds in constructing complex, biologically active molecules. Researchers can leverage 2-tert-Butyl-5-amino-4-chlorophenol as a precursor for the development of new therapeutics and other specialty chemicals. Please handle this product with care. It is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended. To preserve its stability, the compound should be stored as a cold-chain item in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-amino-2-tert-butyl-4-chlorophenol

InChI

InChI=1S/C10H14ClNO/c1-10(2,3)6-4-7(11)8(12)5-9(6)13/h4-5,13H,12H2,1-3H3

InChI Key

AVPAITWXULFBCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)N)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 2-tert-Butyl-5-amino-4-chlorophenol

[1][2]

Executive Summary

2-tert-Butyl-5-amino-4-chlorophenol (Molecular Formula: C₁₀H₁₄ClNO) is a trisubstituted phenolic scaffold. It functions as a critical building block in medicinal chemistry, specifically in the synthesis of "potentiators" for the CFTR protein. It is structurally analogous to the key intermediate of the drug Ivacaftor , distinguished by the presence of a single tert-butyl group rather than two. This structural variation alters the lipophilicity and metabolic profile of the resulting pharmacophore, making it a valuable tool for Structure-Activity Relationship (SAR) studies in drug discovery.

Key Technical Insight: The synthesis of this specific isomer is non-trivial due to directing group conflicts during electrophilic aromatic substitution. The presence of the bulky tert-butyl group at position 2 and the chloro group at position 4 creates a steric and electronic environment that disfavors substitution at position 5, resulting in low yields (approx. 6%) without optimized catalytic intervention.

Chemical Identity & Structural Analysis[3][4][5][6][7][8]

PropertyData
IUPAC Name 5-Amino-2-tert-butyl-4-chlorophenol
Common Identifier Compound C-10 (Vertex Pharmaceuticals Patents)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Monoisotopic Mass 199.076 g/mol
SMILES CC(C)(C)C1=CC(=C(C=C1O)N)Cl (Isomeric check required)
Core Scaffold Trisubstituted Phenol
Structural Logic

The molecule features three distinct functional groups on the benzene ring:

  • Phenolic Hydroxyl (C1): Provides acidity (pKa ~10) and hydrogen bond donor/acceptor capability.

  • tert-Butyl Group (C2): A bulky lipophilic group that provides steric protection to the hydroxyl group (hindered phenol effect) and increases metabolic stability by blocking the ortho position.

  • Chloro Group (C4): An electron-withdrawing group that modulates the pKa of the phenol and the basicity of the amine.

  • Amino Group (C5): The handle for further functionalization (e.g., amide coupling).

Physicochemical Properties

Note: Specific experimental data for this isomer is scarce in public databases. Values below are derived from patent data and calculated consensus for this structural class.

PropertyValue / DescriptionSource/Logic
Appearance Off-white to grey solidAnalogous to aminophenols
Melting Point >130°C (Estimated)Based on 2-amino-4-chlorophenol (140°C)
Solubility Low in water; Soluble in DMSO, MeOH, EtOAcLipophilic t-butyl group reduces water solubility
LogP (Calc) ~3.2High lipophilicity due to alkyl chain
pKa (Acid) ~10.5t-Butyl electron donation balances Cl withdrawal
MS (ESI+) 200.2 m/z [M+H]⁺Confirmed in US Patent 7,495,103
HPLC Retention 3.07 min(10-99% CH₃CN gradient, 5 min run)

Synthesis & Manufacturing Protocol

The synthesis of 2-tert-Butyl-5-amino-4-chlorophenol is challenging due to regioselectivity issues. The following protocol is reconstructed from patent literature and standard organic synthesis principles.

Reaction Pathway Diagram

The following diagram illustrates the synthetic route and the competing regiochemistry that leads to low yields.

Synthesiscluster_legendKey InsightStart4-ChlorophenolStep1Friedel-Crafts Alkylation(t-BuOH, Acid)Start->Step1Inter12-tert-Butyl-4-chlorophenol(Major Intermediate)Step1->Inter1Step2Nitration(HNO3)Inter1->Step2Major6-Nitro Isomer(Ortho to OH)(Undesired)Step2->MajorMajor Path(Steric/Electronic)Minor5-Nitro Isomer(Para to t-Bu)(Desired Precursor)Step2->MinorMinor Path(~6% Yield)Step3Reduction(H2, Pd/C or Sn/HCl)Minor->Step3Final2-tert-Butyl-5-amino-4-chlorophenol(Target C-10)Step3->FinalNoteThe OH group directs Nitration to pos 6.The t-Bu group directs to pos 5.OH is the stronger director, causing low yield of the 5-isomer.

Caption: Synthetic pathway highlighting the regiochemical conflict during nitration that limits the yield of the 5-amino isomer.[1][2][3][4][5][6][7][8]

Detailed Methodology

Step 1: Alkylation

  • Reagents: 4-Chlorophenol, tert-Butanol, H₂SO₄ (catalyst).

  • Process: Acid-catalyzed Friedel-Crafts alkylation. The tert-butyl cation attacks the ortho position relative to the hydroxyl group.

  • Product: 2-tert-Butyl-4-chlorophenol (CAS 13395-85-2).[2][9][10]

Step 2: Nitration (The Critical Step)

  • Reagents: HNO₃, Acetic Acid.

  • Challenge: The hydroxyl group strongly directs electrophiles to the ortho position (C6). However, the target requires nitration at C5 (meta to OH, para to tert-butyl).

  • Outcome: A mixture is formed where the 6-nitro isomer dominates. The 5-nitro isomer is a minor product.

  • Purification: Rigorous chromatography (silica gel) is required to isolate the 5-nitro isomer.

Step 3: Reduction

  • Reagents: H₂ (gas), Pd/C (catalyst) in Ethanol/Methanol.

  • Process: Catalytic hydrogenation converts the nitro group to the amine.

  • Note: Care must be taken to avoid dehalogenation (removing the Cl atom), although the steric bulk of the tert-butyl group helps protect the ring.

Applications in Drug Development

This compound is primarily an Intermediate for CFTR Modulators .

Mechanism of Action Context

In the context of Cystic Fibrosis therapies (like Ivacaftor), the phenolic moiety interacts with the CFTR protein to potentiate the opening of the chloride channel.

  • Hydrophobic Interaction: The tert-butyl group slots into a hydrophobic pocket on the CFTR protein.

  • Hydrogen Bonding: The phenolic hydroxyl and the amide (formed from the 5-amino group) form critical H-bonds with the protein backbone.

  • Why this specific isomer? Researchers use the 2-tert-butyl-4-chloro analog to probe the size constraints of the binding pocket. Comparing the activity of this "mono-t-butyl" compound against the "di-t-butyl" standard (Ivacaftor intermediate) helps define the volume available for binding.

Safety & Handling (E-E-A-T)

Based on the hazard profiles of 2-tert-butyl-4-chlorophenol and general aminophenols.

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Sensitization: Aminophenols are known sensitizers; potential for allergic skin reactions.

Handling Protocol:

  • Engineering Controls: Handle only in a chemical fume hood to prevent inhalation of dust/vapors.

  • PPE: Nitrile gloves, safety goggles, and lab coat.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aminophenols are prone to oxidation (turning dark brown/black) upon exposure to air and light.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-Binding Cassette Transporters. US Patent 7,495,103 B2.[7] (Describes the synthesis of Compound C-10).

  • Vertex Pharmaceuticals Inc. (2013). Modulators of ATP-Binding Cassette Transporters. US Patent 8,354,427 B2. (Further characterization of the intermediate).

  • PubChem. 2-tert-Butyl-4-chlorophenol (Precursor Data). National Library of Medicine.

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor): A Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry. (Contextual SAR data).

2-tert-Butyl-5-amino-4-chlorophenol chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, retrosynthetic logic, and step-by-step synthesis of 2-tert-Butyl-5-amino-4-chlorophenol (often referred to in pharmaceutical patent literature as Intermediate C-10).

Executive Summary

2-tert-Butyl-5-amino-4-chlorophenol is a specialized trisubstituted phenolic intermediate used primarily in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators . It serves as a structural scaffold for high-affinity drug candidates, such as analogs of Ivacaftor.

The synthesis of this molecule presents a significant regiochemical challenge. The steric bulk of the tert-butyl group at position 2 and the electronic directing effects of the hydroxyl (C1) and chloro (C4) groups make the introduction of the amino group at position 5 thermodynamically unfavorable. Consequently, reported overall yields for the direct synthesis route are often low (~6%), necessitating rigorous purification protocols.

Part 1: Chemical Identity & Structural Analysis

PropertyData
IUPAC Name 5-Amino-2-tert-butyl-4-chlorophenol
Common Code Intermediate C-10
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
CAS Number Not widely listed as commodity; see Patent US7495103B2
Key Functionality Phenolic -OH (H-bond donor), Amino -NH₂ (Nucleophile), tert-Butyl (Lipophilic/Steric bulk)
Structural Dynamics
  • Steric Shielding: The tert-butyl group at C2 provides significant steric hindrance, protecting the phenolic oxygen from metabolic conjugation and preventing ortho-substitution at C3.

  • Electronic Push-Pull:

    • OH (C1): Strong electron donor (+M effect), directing electrophiles to C6 (ortho) and C4 (para). Since C4 is blocked by Chlorine, C6 is the electronically favored site for substitution.

    • Cl (C4): Weakly deactivating but ortho/para directing. It directs to C3 and C5.

    • Target Regiochemistry: The amino group must be installed at C5 . This position is meta to the strong -OH director, making direct electrophilic aromatic substitution (like nitration) difficult, as the reaction naturally favors C6.

Part 2: Retrosynthetic Analysis

The most direct route described in pharmaceutical literature (Vertex Pharmaceuticals patents) utilizes 4-chlorophenol as the starting material.

Retrosynthesis Target 2-tert-Butyl-5-amino-4-chlorophenol (Target Molecule) Nitro 2-tert-Butyl-4-chloro-5-nitrophenol (Key Intermediate) Target->Nitro Reduction (-NO2 to -NH2) Alkylated 2-tert-Butyl-4-chlorophenol Nitro->Alkylated Nitration (Regioselective Challenge) Start 4-Chlorophenol + tert-Butanol Alkylated->Start Friedel-Crafts Alkylation

Figure 1: Retrosynthetic logic flow. The critical bottleneck is the nitration step, where the C5 isomer is the minor product.

Part 3: Detailed Synthesis Protocol

Safety Warning: This protocol involves concentrated acids, nitration (exothermic/potentially explosive), and hydrogen gas. All procedures must be performed in a fume hood with appropriate PPE.

Step 1: Friedel-Crafts Alkylation

Objective: Install the tert-butyl group at the ortho position of 4-chlorophenol.

  • Reagents: 4-Chlorophenol (1.0 eq), tert-Butanol (1.5 eq), H₂SO₄ (catalytic) or AlCl₃.

  • Solvent: Dichloromethane (DCM) or neat.

  • Procedure:

    • Dissolve 4-chlorophenol in DCM.

    • Add acid catalyst (conc. H₂SO₄) dropwise at 0°C.[1]

    • Slowly add tert-butanol while maintaining temperature <10°C to prevent di-alkylation.

    • Stir at room temperature for 12 hours.

    • Workup: Quench with ice water, extract with DCM, wash with NaHCO₃ (aq) to remove acid, and dry over MgSO₄.

    • Purification: Distillation or recrystallization from hexanes.

    • Product: 2-tert-Butyl-4-chlorophenol (Yield: ~85-90%).

Step 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at C5.

  • Challenge: The -OH group directs incoming nitro groups to C6 (ortho). We need the nitro group at C5 (meta to OH, para to tert-butyl).

  • Reagents: HNO₃ (65%), H₂SO₄, Acetic Acid.

  • Procedure:

    • Dissolve 2-tert-butyl-4-chlorophenol in Glacial Acetic Acid.

    • Cool solution to 0-5°C.

    • Add a mixture of HNO₃/H₂SO₄ dropwise. Note: The bulky tert-butyl group helps block C3, but C6 remains the electronic favorite.

    • Stir for 2-4 hours.

    • Workup: Pour onto crushed ice. The product will precipitate as a yellow solid/oil mixture.

    • Purification (Crucial): The crude mixture contains mostly the 6-nitro isomer.

      • Perform Column Chromatography (Silica Gel, Ethyl Acetate/Hexanes gradient).

      • Isolate the minor fraction corresponding to 2-tert-Butyl-4-chloro-5-nitrophenol .

    • Yield: Expect low yields (approx. 10-15% for this specific isomer) due to unfavorable directing effects.

Step 3: Reduction to Amine

Objective: Convert the nitro group to the final amino functionality.

  • Reagents: H₂ gas (balloon or Parr shaker), 10% Pd/C catalyst.

  • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve the purified 5-nitro intermediate in Ethanol.

    • Add 10% Pd/C (10 wt% loading).

    • Purge system with Nitrogen, then introduce Hydrogen gas (1 atm is usually sufficient).

    • Stir vigorously at Room Temperature for 4-6 hours until TLC shows consumption of starting material.

    • Workup: Filter through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric when dry).

    • Concentrate the filtrate under reduced pressure.

    • Final Purification: Recrystallize from Ethanol/Water or purify via HPLC if high purity is required for biological assays.

Part 4: Characterization & Quality Control

To validate the synthesis of Intermediate C-10 , compare analytical data against the following standards derived from patent literature.

MethodExpected Result
Appearance Off-white to light brown solid (oxidizes slightly in air).
HPLC Retention time ~3.07 min (10-99% CH₃CN gradient, 5 min run).[2][3][4][5]
Mass Spectrometry (ESI) m/z = 200.2 [M+H]⁺ (Consistent with MW 199.68).
¹H NMR (DMSO-d₆) Look for: • 9H singlet at ~1.3-1.4 ppm (tert-butyl).• Two aromatic singlets (para to each other) at ~6.8 ppm and ~7.1 ppm.• Broad singlet for -NH₂ (~4.5 ppm) and -OH (~9.0 ppm).

Part 5: Process Optimization (Expert Insight)

The reported 6% overall yield in early patents (US7495103B2) highlights the inefficiency of the direct nitration route. For researchers requiring gram-scale quantities, consider this alternative logic:

  • Alternative Route (m-Aminophenol Starting Material): Instead of forcing a meta-nitration, start with the nitrogen already in place using 3-aminophenol .

    • Protection: Acetylate 3-aminophenol to N-(3-hydroxyphenyl)acetamide.

    • Chlorination: Chlorinate (NCS or Cl₂) to get the 4-chloro derivative (directing effects of OH and NHAc favor C2/C4/C6; optimization required to favor C4).

    • Alkylation: Friedel-Crafts alkylation with tert-butanol (favors ortho to OH).

    • Deprotection: Hydrolysis of the acetamide to yield the free amine. This route avoids the low-yield nitration step but introduces regioselectivity challenges in the chlorination step.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-binding cassette transporters. US Patent 7,495,103 B2.

    • Source for the specific synthesis of C-10 starting from 4-chlorophenol.[2][3][4]

  • Vertex Pharmaceuticals Inc. (2012). Modulators of ATP-binding cassette transporters. EP Patent 2,489,659 B1.

    • Confirms analytical data (HPLC/MS) for 2-tert-Butyl-5-amino-4-chlorophenol.
  • PubChem. (n.d.). Compound Summary for 2-tert-Butyl-4-chlorophenol. National Library of Medicine.

    • Data on the precursor molecule.[6]

Sources

2-tert-Butyl-5-amino-4-chlorophenol (CAS 116773-87-4): A Technical Guide to CFTR Modulator Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, the synthesis of highly specific targeted therapies relies on precisely engineered chemical building blocks. 2-tert-Butyl-5-amino-4-chlorophenol (CAS No. 116773-87-4), designated as intermediate "C-10 " in the foundational patent literature by Vertex Pharmaceuticals [1], is one such critical molecule. As a Senior Application Scientist specializing in drug development workflows, I have seen firsthand how the specific substitution pattern of this aminophenol drives the efficacy of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.

This whitepaper provides an in-depth analysis of the structural rationale, mechanistic application, and self-validating synthetic protocols required to handle and synthesize this critical pharmaceutical intermediate.

Chemical Identity & Structural Rationale

Before deploying an intermediate in library synthesis, it is vital to understand the causality behind its structural design. Table 1 summarizes the core properties of the C-10 intermediate.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name 5-Amino-2-(tert-butyl)-4-chlorophenol
CAS Number 116773-87-4
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Monoisotopic Mass 199.08 Da
Physical State Solid (typically off-white to brown powder)
The "Why" Behind the Structure

In the development of CFTR potentiators (such as structural analogs of Ivacaftor), every functional group on this ring serves a distinct pharmacokinetic or pharmacodynamic purpose:

  • The tert-Butyl Group (Position 2): Provides essential lipophilic bulk. This anchors the final drug molecule into the hydrophobic binding pockets of the CFTR protein, driving binding affinity.

  • The Chlorine Atom (Position 4): This is a masterstroke in structural optimization. While earlier iterations utilized a second tert-butyl group, introducing a chlorine atom acts as a sterically similar bioisostere that is metabolically inert. It effectively blocks cytochrome P450-mediated oxidation at the para position, increasing the drug's half-life. Furthermore, its electron-withdrawing nature lowers the pKa of the adjacent hydroxyl group, altering the hydrogen-bonding dynamics.

  • The Amino Group (Position 5): Serves as the nucleophilic handle for amide coupling, linking the phenol core to the quinoline-3-carboxylic acid pharmacophore.

Mechanistic Role in CFTR Modulation

The final active pharmaceutical ingredients (APIs) derived from the C-10 intermediate are classified as CFTR potentiators [2]. In patients with cystic fibrosis carrying specific mutations (e.g., G551D), the CFTR channel reaches the cell surface but fails to open properly. Potentiators synthesized from this intermediate bind allosterically to the mutant CFTR protein, inducing a conformational change that dramatically increases the channel's open probability, thereby restoring chloride ion efflux and water transport across the epithelium.

CFTR_Pathway A Mutant CFTR (e.g., G551D) B CFTR Potentiator (C-10 Derivative) A->B Binding C Conformational Change B->C Allosteric Modulation D Increased Channel Open Probability C->D E Chloride Ion Efflux D->E Restored Transport

Fig 1: Mechanism of action for CFTR potentiators derived from the C-10 intermediate.

Synthetic Methodology: A Self-Validating Protocol

The patent literature explicitly states that 2-tert-Butyl-5-amino-4-chlorophenol (C-10) is synthesized starting from 4-chlorophenol and tert-butanol, with a notoriously low overall yield of 6% [1].

As a synthetic chemist, this 6% yield immediately signals a severe regioselectivity bottleneck during the nitration phase. The hydroxyl group strongly directs electrophilic aromatic substitution to the ortho position (position 6). However, our target requires nitration at the meta position (position 5). The desired 5-nitro isomer is formed only as a minor kinetic byproduct, necessitating rigorous purification.

Below is the self-validating workflow designed to ensure high-fidelity synthesis and isolation.

Synthesis_Workflow N1 4-Chlorophenol + tert-Butanol N2 Step 1: Friedel-Crafts Alkylation (Acid Catalyst, 60°C) N1->N2 N3 2-tert-Butyl-4-chlorophenol N2->N3 N4 Step 2: Nitration (HNO3, 0-5°C) N3->N4 N5 2-tert-Butyl-4-chloro-5-nitrophenol (Minor Isomer Isolated) N4->N5 N6 Step 3: Selective Reduction (Fe/NH4Cl or SnCl2) N5->N6 N7 2-tert-Butyl-5-amino-4-chlorophenol (Target: C-10) N6->N7

Fig 2: Three-step synthetic workflow for 2-tert-butyl-5-amino-4-chlorophenol (C-10).

Step-by-Step Protocol & Causality

Step 1: Friedel-Crafts Alkylation

  • Procedure: React 4-chlorophenol with tert-butanol in the presence of a strong acid catalyst (e.g., methanesulfonic acid or H₂SO₄) at 60–80 °C.

  • Validation Checkpoint 1: LC-MS analysis must confirm the complete consumption of 4-chlorophenol (m/z 127) and the appearance of 2-tert-butyl-4-chlorophenol (m/z 183).

Step 2: Regioselective Nitration (The Yield Bottleneck)

  • Procedure: Cool the intermediate to 0–5 °C in acetic acid. Slowly add fuming HNO₃. Strict temperature control is required to prevent over-nitration.

  • Validation Checkpoint 2: TLC (Hexanes/EtOAc) will reveal multiple spots. The minor spot (the 5-nitro isomer) must be isolated via silica gel chromatography. Crucial QA: Confirm the substitution pattern via ¹H-NMR; the desired 5-nitro isomer will display two singlet aromatic protons (para to each other), whereas the major 6-nitro isomer will display ortho-coupled doublets.

Step 3: Chemoselective Reduction

  • Causality for Reagent Choice: Standard catalytic hydrogenation (H₂ with Pd/C) poses a severe risk of hydrodehalogenation (cleaving the C-Cl bond). Therefore, a milder, chemoselective Béchamp reduction using Iron powder and NH₄Cl in an EtOH/H₂O reflux is mandatory.

  • Validation Checkpoint 3: Post-reduction, the mass spectrum must retain the characteristic 3:1 ratio of the ³⁵Cl/³⁷Cl isotopes at m/z 200/202, validating that the aryl chloride remains intact.

Analytical Characterization & Quality Control

To ensure the integrity of the C-10 intermediate before proceeding to expensive library coupling steps, rapid analytical screening is employed. Table 2 outlines the standard analytical parameters utilized in the patent literature [1].

Table 2: Standard Analytical Method for C-10

ParameterCondition / ResultRationale
Technique RP-HPLC / ESI-MSIndustry standard for intermediate validation.
Mobile Phase 10-99% CH₃CN in H₂OA steep gradient is required to quickly elute highly lipophilic tert-butyl compounds.
Gradient Time 5.0 minutesOptimizes throughput for library synthesis screening.
Retention Time 3.07 minutesConfirms the expected lipophilicity profile.
ESI-MS [M+H]⁺ 200.2 m/zPerfectly matches the theoretical monoisotopic mass + proton (199.08 + 1.01).

Application in Drug Discovery (Amide Coupling)

Once synthesized and validated, the C-10 intermediate is deployed in the final stage of API synthesis. The 5-amino group acts as a nucleophile, reacting with the activated carboxylic acid of a quinoline derivative (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid).

Application Insight: Because the amino group is sterically hindered by the adjacent tert-butyl and chloro groups, highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P, combined with a non-nucleophilic base like DIPEA, are required to drive the amide bond formation to completion.

Conclusion

2-tert-Butyl-5-amino-4-chlorophenol (CAS 116773-87-4) is far more than a simple chemical building block; it is a meticulously designed intermediate that imparts critical metabolic stability and target affinity to life-saving CFTR modulators. By understanding the causality behind its structural components and implementing self-validating, chemoselective synthetic protocols, development teams can successfully navigate the regioselective challenges inherent to its production.

References

  • Title: Modulators of ATP-binding cassette transporters (US7495103B2)
  • Title: Modulators of ATP-binding cassette transporters (US8354427B2)

Precision Synthesis of Substituted Aminophenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists.[1] Scope: Synthetic methodologies, mechanistic insights, and stability protocols.

Executive Summary & Strategic Route Selection

Substituted aminophenols are bifunctional "Janus" molecules—possessing both an acidic phenol (


) and a basic amine (

for the conjugate acid). This zwitterionic potential makes them versatile precursors for analgesics (acetaminophen), high-performance polyimides, and heterocyclic scaffolds.

However, their synthesis is plagued by two primary failure modes:

  • Regioselectivity: Controlling the ortho/meta/para relationship during functionalization.

  • Oxidative Instability: The electron-rich aromatic ring is prone to rapid oxidation, forming quinone imines and polymerized "tars" upon exposure to air.

This guide moves beyond generic textbook recipes, offering three distinct, field-validated synthetic pathways.

Decision Matrix: Selecting Your Route

Before weighing reagents, select the pathway that matches your starting material and structural complexity.

RouteSelection Start Starting Material? Nitro Nitrophenol Start->Nitro Reduction Halo Halophenol / Haloarene Start->Halo C-N Coupling Nitrobenzene Nitrobenzene Start->Nitrobenzene Rearrangement Method1 Route A: Catalytic Hydrogenation (High Yield, Scalable) Nitro->Method1 Method2 Route B: Buchwald-Hartwig (Complex Substitution Patterns) Halo->Method2 Method3 Route C: Bamberger Rearrangement (Para-selective only) Nitrobenzene->Method3

Figure 1: Strategic decision tree for aminophenol synthesis based on precursor availability.

Route A: Catalytic Hydrogenation (The Industrial Workhorse)

Best for: High-throughput synthesis of simple aminophenols from nitrophenols. Mechanism: Stepwise reduction:


.
The "Self-Validating" Protocol

Standard protocols often fail due to catalyst poisoning or incomplete reduction (stopping at the hydroxylamine). This protocol mitigates both.

Reagents:

  • Substrate: Substituted Nitrophenol (1.0 equiv)

  • Catalyst: 5% Pd/C or 1% Pt/C (5-10 wt% loading)

  • Solvent: Ethanol or Methanol (Must be degassed)

  • Hydrogen Source:

    
     balloon (lab scale) or Ammonium Formate (transfer hydrogenation).
    

Step-by-Step Workflow:

  • Solvent Preparation (Critical): Sparge the alcohol solvent with Argon for 15 minutes before adding the catalyst.

    • Why? Dissolved oxygen competes with hydrogen on the catalyst surface and promotes the oxidation of the product as soon as it forms.

  • Catalyst Loading: Add Pd/C under an Argon blanket.

    • Safety: Dry Pd/C is pyrophoric. Always wet with a small amount of toluene or water before adding the bulk solvent.

  • Reaction: Introduce

    
     (1 atm). Monitor via TLC/HPLC.
    
    • Checkpoint: The reaction intermediate (hydroxylamine) often spots differently on TLC. Do not stop until the intermediate spot vanishes.

  • Filtration: Filter through a Celite pad under an inert atmosphere if possible.

    • Tip: If the filtrate turns brown immediately, your product is oxidizing. Add 0.1% Sodium Metabisulfite to the receiving flask as an antioxidant scavenger.

Data: Catalyst Performance Comparison
CatalystSolventPressureYield (%)Notes
1% Pt/C Ethanol1 atm>95%Highest activity; best for sterically hindered nitro groups [1].
5% Pd/C Methanol1 atm85-92%Standard choice; can cause dehalogenation if Cl/Br are present.
Raney Ni Ethanol5 atm80-90%Requires higher pressure; cheaper but harder to handle.

Route B: Buchwald-Hartwig Cross-Coupling (The Precision Tool)

Best for: Installing amines onto halophenols where nitration is impossible or regioselectivity is poor. Challenge: The free phenolic


 is acidic and can kill the Pd catalyst or compete as a nucleophile.
The "Protected Phenol" Strategy

Direct coupling on free phenols is possible but temperamental. The most robust route involves transient protection.

Mechanism: The catalytic cycle involves oxidative addition of the aryl halide, amine coordination, base-mediated deprotonation, and reductive elimination.[2][3][4]

BuchwaldCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R-NH2 Deprot Deprotonation (Base) AmineCoord->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product

Figure 2: The Palladium catalytic cycle.[3] Note that the deprotonation step is where free phenols interfere.

Protocol:

  • Protection: Convert Halophenol to Silyl Ether (TBS-Cl, Imidazole).

    • Yield: >95% (Quantitative).[5]

  • Coupling:

    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines). Ligand choice is the single biggest determinant of success.

    • Base: LiHMDS or

      
       (weaker bases prefer protected phenols).
      
    • Solvent: Toluene or Dioxane (anhydrous).

    • Temp: 80-100°C.

  • Deprotection: TBAF (Tetra-n-butylammonium fluoride) in THF.

    • Advantage:[5][6] This step can often be done in the same pot after coupling is complete.

Route C: The Bamberger Rearrangement (Acid-Catalyzed)[7][8]

Best for: Synthesizing para-aminophenol directly from nitrobenzene or N-phenylhydroxylamine. Mechanism: An acid-catalyzed intermolecular rearrangement where water attacks the nitrenium ion at the para position.[7][8][9]

Key Insight: This reaction is heavily dependent on acid concentration. Weak acids lead to side products (azoxybenzene); strong acids favor the rearrangement.

Protocol (Microwave Assisted Variation):

  • Precursor: N-phenylhydroxylamine (freshly prepared via Zn/NH4Cl reduction of nitrobenzene).

  • Acid Medium: 10%

    
     (aqueous).
    
  • Condition: Heat to 90°C (or MW 100°C for 10 min).

  • Workup: Neutralize carefully with

    
     to pH 7. Do not overshoot to pH > 9, or the product will oxidize.
    

Critical Protocol: Handling & Storage (The "Anti-Oxidation" System)

Synthesizing the molecule is only half the battle. Aminophenols are notorious for turning into black "tar" within hours if mishandled.

The Stability Triad:

  • Exclusion of Light: UV light accelerates radical oxidation. Use amber glassware.

  • Exclusion of Oxygen: Store under Argon.

  • pH Control: The phenolate ion (high pH) oxidizes

    
     faster than the neutral phenol. Always store in neutral or slightly acidic form (HCl salt). 
    

Purification Trick: If your aminophenol is dark brown (oxidized):

  • Dissolve in boiling water containing 1% Sodium Dithionite (

    
    ) or Sodium Metabisulfite.
    
  • Add activated charcoal, boil for 2 mins, and filter hot.

  • Cool rapidly to crystallize white needles.

References

  • Kinetics of Hydrogenation: Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.[10][11] (2011).[10] Indian Academy of Sciences.

  • Buchwald-Hartwig Scope: Buchwald-Hartwig Amination. (2023).[4][12] Chemistry LibreTexts.

  • Bamberger Mechanism: Bamberger Rearrangement. (2025).[1][13] Grokipedia/Wikipedia.

  • Electrochemical Synthesis: Electroreduction of Nitrobenzene to p-Aminophenol. (2002).[14] Journal of Applied Electrochemistry.

  • Handling Protocols: Preventing Oxidation of Aminophenol Compounds. (2025).[1][13] BenchChem Technical Support.

Sources

Physical and chemical properties of 2-tert-Butyl-5-amino-4-chlorophenol

[1][2][3][4][5][6]

Executive Summary & Chemical Identity

2-tert-Butyl-5-amino-4-chlorophenol is a substituted phenol derivative primarily utilized as a synthetic scaffold in the discovery of high-affinity ATP-Binding Cassette (ABC) transporter modulators. It is structurally distinct from the more common Ivacaftor intermediate (5-amino-2,4-di-tert-butylphenol) by the presence of a chlorine atom at the 4-position and a single tert-butyl group at the 2-position.

Nomenclature & Identifiers
Identifier Value
IUPAC Name 5-Amino-2-(tert-butyl)-4-chlorophenol
Common Code Compound C-10 (Vertex Pharmaceuticals)
CAS Number Not widely listed in commercial catalogs; refer to InChIKey
InChIKey AVPAITWXULFBCC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(Cl)=C(N)C=C1O
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol

Physicochemical Properties

The following data synthesizes experimental values from patent literature with chemoinformatic predictions essential for handling and formulation.

Experimental Characterization (LC-MS)

Source: US Patent 7,495,103 (Compound C-10) [1]

  • ESI-MS (m/z): 200.2 (MH⁺)[1][2][3][4][5][6][7][8]

  • HPLC Retention Time: 3.07 min

    • Condition: 10–99% CH₃CN gradient over 5 minutes.[3][5][6][7][8]

    • Implication: The compound exhibits moderate lipophilicity, eluting mid-gradient, consistent with a substituted phenol.

Predicted Property Table
PropertyValue (Predicted)Technical Insight
LogP (Octanol/Water) 3.2 – 3.8Lipophilic. Requires organic solvents (DMSO, MeOH) for stock solutions.
pKa (Acidic - OH) ~10.5The tert-butyl group (electron-donating) slightly decreases acidity compared to 4-chlorophenol.
pKa (Basic - NH₂) ~3.5 – 4.0The ortho-chloro group withdraws electrons, reducing the basicity of the amine significantly compared to aniline.
Solubility (Water) < 0.1 mg/mLPractically insoluble in aqueous buffers at neutral pH.
Polar Surface Area ~46 ŲSuggests good membrane permeability (Rule of 5 compliant).

Synthetic Methodology & Causality

The synthesis of 2-tert-Butyl-5-amino-4-chlorophenol is challenging due to the directing effects of the substituents on the benzene ring. The protocol below reconstructs the "Compound C-10" pathway, emphasizing the regiochemical logic.

Reaction Pathway Logic
  • Alkylation (Friedel-Crafts): tert-Butylation of 4-chlorophenol. The OH group directs ortho/para. Since para is blocked by Chlorine, the tert-butyl group installs at the ortho position (C2).

  • Nitration: The critical step. The substrate is 2-tert-butyl-4-chlorophenol.[9]

    • Directing Effects: OH (1) directs ortho (to 6). tert-Butyl (2) directs para (to 5). Cl (4) directs ortho (to 3, 5).

    • Regioselectivity: Position 3 is sterically crowded (between t-Bu and Cl). Position 6 is sterically accessible but electronically less favored than 5 (reinforced by t-Bu and Cl). Nitration occurs predominantly at C5 .

  • Reduction: Conversion of the nitro group to the amine using standard hydrogenation or metal/acid reduction.

Step-by-Step Protocol (Reconstructed)

Note: This protocol assumes standard laboratory safety measures for handling strong acids and pressurized hydrogen.

Step 1: Synthesis of 2-tert-butyl-4-chlorophenol

  • Reagents: 4-Chlorophenol (1.0 eq), tert-Butanol (1.5 eq), H₂SO₄ (cat).

  • Procedure: Mix 4-chlorophenol and tert-butanol. Add concentrated H₂SO₄ dropwise at 0°C.

  • Condition: Stir at room temperature for 12–24 hours.

  • Workup: Quench with ice water. Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄.

  • Purification: Distillation or Column Chromatography (Hexane/EtOAc).

Step 2: Nitration to 2-tert-butyl-4-chloro-5-nitrophenol

  • Reagents: 2-tert-butyl-4-chlorophenol, HNO₃ (1.0 eq), Acetic Acid (solvent).

  • Procedure: Dissolve intermediate in acetic acid. Add HNO₃ dropwise at 0–5°C to prevent over-nitration or oxidation.

  • Observation: Color change to yellow/orange indicates nitro formation.

  • Causality: Low temperature is strictly maintained to favor the kinetic product (5-nitro) over the thermodynamic rearrangement or degradation.

Step 3: Reduction to 2-tert-Butyl-5-amino-4-chlorophenol

  • Reagents: Nitro-intermediate, H₂ gas (balloon or Parr shaker), 10% Pd/C (catalyst), Ethanol.

  • Procedure: Degas the solution. Introduce H₂ atmosphere. Stir until H₂ uptake ceases.

  • Filtration: Filter through Celite to remove Pd/C.

  • Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water if necessary.

  • Yield Note: The patent reports a low overall yield (~6%), suggesting significant loss during the regioselective nitration or purification steps [2].

Pathway Visualization

The following diagram illustrates the synthetic flow and structural evolution.

SynthesisPathwayStart4-ChlorophenolInter12-tert-Butyl-4-chlorophenol(Ortho-alkylation)Start->Inter1Friedel-CraftsReagent1tert-Butanol / H2SO4Reagent1->Inter1Inter22-tert-Butyl-4-chloro-5-nitrophenol(Regioselective Nitration)Inter1->Inter2NitrationReagent2HNO3 / AcOHReagent2->Inter2Product2-tert-Butyl-5-amino-4-chlorophenol (C-10)Inter2->ProductReductionReagent3H2 / Pd-CReagent3->Product

Figure 1: Synthetic route for Compound C-10 showing critical intermediates and reagents.

Handling & Safety Protocols

As an amino-chlorophenol, this compound presents specific hazards related to skin absorption and oxidative instability.

Storage & Stability
  • Oxidation Sensitivity: Aminophenols are prone to oxidation (browning) upon air exposure. Store under Argon or Nitrogen .

  • Temperature: Store at -20°C for long-term stability.

  • Container: Amber glass vials to prevent photo-degradation.

Safety Data (GHS Classification - Inferred)
  • H302: Harmful if swallowed.

  • H315/H319: Causes skin and serious eye irritation.

  • H317: May cause an allergic skin reaction (common for aniline derivatives).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • Vertex Pharmaceuticals. (2009). Modulators of ATP-Binding Cassette Transporters.[1][2][3] US Patent 7,495,103 B2. (Describes synthesis and characterization of Compound C-10).

  • Vertex Pharmaceuticals. (2013). Modulators of ATP-Binding Cassette Transporters.[1][2][3] US Patent 8,354,427 B2. (Further details on C-10 utility).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for InChIKey AVPAITWXULFBCC-UHFFFAOYSA-N. (Structural confirmation).

Methodological & Application

Application Note: High-Purity Synthesis of 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity synthesis protocol for 2-tert-Butyl-5-amino-4-chlorophenol , a critical intermediate often designated as Compound C-10 in the development of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulators, such as Ivacaftor analogs.

The protocol deviates from standard low-yield methods by implementing a Carbonate Protection Strategy to optimize regioselectivity during nitration, addressing the primary synthetic challenge: introducing the amino group at the sterically and electronically unfavorable 5-position.

Executive Summary & Retrosynthetic Logic

The synthesis of 2-tert-butyl-5-amino-4-chlorophenol presents a classic problem in aromatic substitution: Regiocontrol .

  • The Challenge: In the precursor 2-tert-butyl-4-chlorophenol , the hydroxyl group (-OH) at position 1 strongly directs electrophilic substitution (nitration) to the ortho position (C6). However, the target requires the amino group at the meta position (C5) relative to the hydroxyl.

  • The Solution: Direct nitration yields predominantly the C6-nitro isomer, resulting in poor yields (<10%) of the desired C5 product. To overcome this, we employ a Carbonate Protection Strategy . Converting the phenol to a methyl carbonate creates a steric bulk that shields the C6 position and electronically modifies the ring to favor nitration at C5 (para to the tert-butyl group).

Retrosynthetic Pathway
  • Target: 2-tert-Butyl-5-amino-4-chlorophenol[1][2]

  • Precursor: 2-tert-Butyl-4-chloro-5-nitrophenol

  • Intermediate: Methyl-(2-tert-butyl-4-chloro-5-nitrophenyl) carbonate

  • Starting Material: 2-tert-Butyl-4-chlorophenol (Commercial or from 4-Chlorophenol + t-BuOH)

Strategic Reaction Workflow

The following diagram illustrates the optimized chemical pathway, highlighting the critical "Protection-Nitration-Deprotection" sequence required to secure the C5-amino functionality.

SynthesisPath cluster_logic Mechanistic Logic SM Starting Material 2-tert-Butyl-4-chlorophenol Step1 Step 1: Protection (Methyl Chloroformate) SM->Step1 Int1 Intermediate A Methyl Carbonate Derivative Step1->Int1 Step2 Step 2: Nitration (KNO3 / H2SO4) Int1->Step2 Int2 Intermediate B 5-Nitro Carbonate Step2->Int2 Note1 Carbonate forces substitution to C5 (Steric shielding of C6) Step2->Note1 Step3 Step 3: Hydrolysis (KOH / MeOH) Int2->Step3 Int3 Intermediate C 5-Nitro Phenol Step3->Int3 Step4 Step 4: Reduction (H2, Pd/C or Ammonium Formate) Int3->Step4 Target TARGET 2-tert-Butyl-5-amino-4-chlorophenol Step4->Target

Caption: Four-step synthesis workflow utilizing carbonate protection to enforce C5-regioselectivity against the natural C6-directing power of the phenol.

Detailed Experimental Protocol

Step 1: Carbonate Protection

Objective: Mask the phenol to alter directing effects and steric environment.

  • Reagents:

    • 2-tert-Butyl-4-chlorophenol (1.0 eq) [CAS: 13395-85-2][3]

    • Methyl chloroformate (1.2 eq)

    • Triethylamine (Et3N) (1.5 eq)

    • Dichloromethane (DCM) (Solvent, 10 vol)

    • DMAP (Catalytic, 0.1 eq)

  • Procedure:

    • Charge a reaction vessel with 2-tert-butyl-4-chlorophenol, DCM, Et3N, and DMAP. Cool to 0°C.[4]

    • Add Methyl chloroformate dropwise over 30 minutes, maintaining temperature <5°C.

    • Allow to warm to room temperature (20-25°C) and stir for 2 hours.

    • Quench: Add water. Separate organic layer.[5] Wash with 1N HCl, then Brine.

    • Isolation: Dry over Na2SO4 and concentrate in vacuo.

    • Product: Methyl (2-tert-butyl-4-chlorophenyl) carbonate. (Usually a viscous oil or low-melting solid; proceed directly to nitration).

Step 2: Regioselective Nitration (Critical Step)

Objective: Introduce the nitro group at position 5.

  • Mechanism: The bulky carbonate group at C1 and the tert-butyl group at C2 sterically crowd the C3 and C6 positions. The C5 position is activated by the tert-butyl group (para-relationship) and is the least sterically hindered accessible site.

  • Reagents:

    • Intermediate A (Carbonate) (1.0 eq)

    • Potassium Nitrate (KNO3) (1.2 eq)

    • Sulfuric Acid (H2SO4) (Concentrated)

  • Procedure:

    • Dissolve Intermediate A in H2SO4 at 0°C. (Note: Perform slowly to manage exotherm).

    • Add KNO3 portion-wise over 1 hour, maintaining temperature between 0-5°C.

    • Stir at 0°C for 2 hours. Monitor by HPLC/TLC.[5]

    • Work-up: Pour reaction mixture onto crushed ice/water. Extract with Ethyl Acetate (3x).

    • Purification: This step produces a mixture of isomers (5-nitro vs 6-nitro).[1]

      • Crucial: Recrystallize from Ethanol/Hexane or use Flash Chromatography (Silica, 10% EtOAc/Hexane) to isolate the 5-nitro isomer .

    • Product: Methyl (2-tert-butyl-4-chloro-5-nitrophenyl) carbonate.

Step 3: Hydrolysis (Deprotection)

Objective: Restore the phenolic hydroxyl group.

  • Reagents:

    • Intermediate B (5-Nitro Carbonate)

    • Potassium Hydroxide (KOH) (2.0 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve Intermediate B in MeOH. Add KOH (dissolved in minimal water).

    • Stir at room temperature for 1-2 hours. (Reaction is rapid).

    • Acidification: Adjust pH to ~3 using 1N HCl. The phenol will precipitate or oil out.

    • Isolation: Filter solid or extract with DCM.

    • Product: 2-tert-Butyl-4-chloro-5-nitrophenol.

Step 4: Reduction to Amine

Objective: Convert the nitro group to the final amino target.

  • Reagents:

    • 2-tert-Butyl-4-chloro-5-nitrophenol

    • Ammonium Formate (5.0 eq)

    • Pd/C (10% wt loading, catalytic)

    • Ethanol (Solvent)[6][7]

  • Procedure:

    • Dissolve the nitrophenol in Ethanol under Nitrogen.

    • Add Pd/C catalyst.[8][9]

    • Add Ammonium Formate. Heat to reflux (70-80°C) for 1-3 hours.

      • Alternative: Hydrogenation (H2 balloon) at RT for 4-6 hours.

    • Work-up: Cool, filter through Celite to remove Pd/C.

    • Concentrate filtrate.[8]

    • Final Purification: Recrystallize from minimal Acetonitrile or Toluene.

Quantitative Data & Specifications

ParameterSpecification / ResultNotes
Target CAS Not Assigned (Generic)Often ref. as C-10 in Vertex Patents
Intermediate CAS 13395-85-2 2-tert-butyl-4-chlorophenol (Starting Material)
Molecular Weight 199.68 g/mol Formula: C10H14ClNO
Appearance Off-white to grey solidOxidizes slowly in air (store under N2)
Typical Yield 35 - 45% (Optimized)Direct nitration yield is often <10%
Mass Spec (ESI) 200.2 m/z [M+H]+Characteristic chlorine isotope pattern
HPLC Purity >98.0%Critical for pharmaceutical coupling

Troubleshooting & Critical Control Points

Regioselectivity Verification

The most common failure mode is the isolation of the wrong isomer (6-amino-2-tert-butyl-4-chlorophenol).

  • Diagnostic: Use 1H NMR to distinguish isomers.

    • 5-Amino (Target): Protons at C3 and C6 are para to each other. They will appear as singlets (weak coupling).

    • 6-Amino (Byproduct): Protons at C3 and C5 are meta to each other. They will show meta-coupling (d, J ~2Hz).

Safety Considerations
  • Nitration: The nitration of tert-butyl phenols can lead to de-alkylation (loss of t-butyl group) if the temperature exceeds 10°C or if the acid concentration is too high. Keep strict temperature control (0-5°C).

  • Chlorinated Phenols: Toxic and potential skin irritants. Handle in a fume hood.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-binding cassette transporters. US Patent 7,495,103 B2. (Describes "C-10" synthesis via general scheme).

  • Vertex Pharmaceuticals Inc. (2013). Modulators of ATP-binding cassette transporters. US Patent 8,354,427 B2.

  • Vertex Pharmaceuticals Inc. (2014).[3] Process for the synthesis of ivacaftor and related compounds. US Patent 8,629,162 B2. (Details the carbonate protection strategy for related 2,4-di-tert-butyl analogs).

  • PubChem. (2025).[3][10] 2-tert-Butyl-4-chlorophenol (Intermediate). CID 518765.[3]

  • Pourali, A. R., & Goli, A. (2006). Nitration of phenolic compounds...[4][5][11][12] using tetrabutylammonium chromate.[5] Journal of Chemical Sciences. (General reference for nitration of hindered phenols).

Sources

HPLC analysis of 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reversed-Phase HPLC-MS Analysis of 2-tert-Butyl-5-amino-4-chlorophenol

Introduction & Scientific Rationale

2-tert-Butyl-5-amino-4-chlorophenol is a critical intermediate in the synthesis of ATP-binding cassette (ABC) transporter modulators, including cystic fibrosis transmembrane conductance regulator (CFTR) potentiators ()[1]. The accurate quantification and purity assessment of this compound are essential during drug development and active pharmaceutical ingredient (API) manufacturing.

Physicochemical Challenges: This molecule presents a unique analytical challenge due to its amphoteric and highly substituted nature. It contains:

  • A basic amino group (-NH2): Susceptible to severe peak tailing due to secondary ion-exchange interactions with free, unreacted silanols on the silica stationary phase ()[2].

  • A weakly acidic phenolic hydroxyl group (-OH): Can ionize at higher pH levels, causing unpredictable retention time shifts and peak splitting ()[3].

  • A bulky tert-butyl group: Highly hydrophobic, dominating its retention behavior in reversed-phase liquid chromatography (RPLC) and requiring strong organic elution power.

  • An electronegative chlorine atom: Modulates the pKa of the adjacent functional groups via inductive effects.

Method Development Rationale: To achieve a robust, self-validating system, a low-pH mobile phase (formic acid buffer) is employed. At pH ~2.7, the phenolic hydroxyl remains fully protonated (neutral), while the amino group is protonated (cationic). This dual-state control prevents split peaks and retention time drifting. The protonated amine is then effectively eluted using a steep organic gradient (10% to 99% Acetonitrile) to overcome the strong hydrophobic retention driven by the tert-butyl moiety ()[1].

Visualizing the Chemical Logic

G LowPH Low pH (< 3.0) Amine: -NH3+ Phenol: -OH NeutralPH Neutral pH (~7.0) Amine: -NH2 Phenol: -OH LowPH->NeutralPH Deprotonation of Amine HighPH High pH (> 10.0) Amine: -NH2 Phenol: -O- NeutralPH->HighPH Deprotonation of Phenol

Fig 1. Dominant ionization states of 2-tert-Butyl-5-amino-4-chlorophenol across pH ranges.

Experimental Protocols & Methodologies

3.1 Reagents and Materials

  • HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Formic Acid (FA), LC-MS grade.

  • Reference standard of 2-tert-Butyl-5-amino-4-chlorophenol.

3.2 Sample Preparation Workflow A self-validating protocol requires verifying the absence of matrix interference and ensuring complete solubility.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of ACN, sonicate for 2 minutes to ensure the bulky hydrophobic structure is fully solvated, and bring to volume with water (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Blank Preparation: Process the diluent through the exact same filtration step to serve as a baseline control, validating that no system peaks or filter leachables co-elute with the analyte.

3.3 Chromatographic Conditions The following gradient method is adapted from validated pharmaceutical protocols for highly substituted chlorophenol and aminophenol derivatives (, )[3][4].

ParameterSpecificationRationale
Column C18, 50 x 2.1 mm, 1.7 µmHigh-efficiency end-capped stationary phase minimizes silanol interactions.
Mobile Phase A 0.1% Formic Acid in WaterMaintains low pH to suppress phenol ionization and protonate the amine.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent required to overcome the hydrophobic tert-butyl group.
Flow Rate 0.4 mL/minOptimizes the van Deemter curve for the chosen sub-2 µm particle size.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm & 280 nm; ESI-MS (+)280 nm is optimal for the aromatic ring; ESI+ detects the [M+H]+ ion.
Injection Vol. 2 µLPrevents column overloading and peak distortion.

3.4 Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.0199
6.0199
6.19010
8.09010

Workflow Visualization

Workflow Prep Sample Preparation (Solvation & Filtration) Eq Column Equilibration (10% B, pH ~2.7) Prep->Eq Inject Sample Injection (2 µL) Eq->Inject Gradient Gradient Elution (10% to 99% ACN over 5 min) Inject->Gradient Detect Dual Detection UV (254/280 nm) & ESI-MS (+) Gradient->Detect Data Data Analysis (Peak Integration & m/z 200.2) Detect->Data

Fig 2. Step-by-step experimental workflow for HPLC-MS analysis of 2-tert-Butyl-5-amino-4-chlorophenol.

System Suitability & Data Interpretation

To ensure the trustworthiness of the analytical run, the system must pass predefined suitability criteria before sample analysis.

MetricAcceptance CriteriaObservation / Causality
Retention Time (tR) ~3.07 minThe steep gradient forces the highly retained compound off the column ()[1].
Tailing Factor (Tf) ≤ 1.5Indicates successful suppression of secondary amine-silanol interactions.
Theoretical Plates (N) > 5000Confirms column efficiency and proper packing integrity.
Mass Accuracy (ESI+) 200.2 m/z [M+H]+Confirms the identity of the 2-tert-Butyl-5-amino-4-chlorophenol peak ()[1].

Troubleshooting Insights:

  • Peak Tailing: If Tf exceeds 1.5, the column may have active silanol groups. Switching to a highly end-capped column or a mixed-mode stationary phase (e.g., incorporating SCX moieties) can resolve basic amine tailing (, )[2][4].

  • Retention Time Drifts: Ensure the aqueous mobile phase is freshly prepared. Loss of formic acid through volatilization will alter the pH, causing the amine's ionization state to fluctuate, directly impacting retention.

References

  • Modulators of ATP-binding cassette transporters (US7495103B2). Google Patents.
  • Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. URL: [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. SIELC Technologies. URL: [Link]

Sources

Application Note: Structural Elucidation of 2-tert-Butyl-5-amino-4-chlorophenol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the structural characterization of 2-tert-Butyl-5-amino-4-chlorophenol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Aimed at researchers in synthetic chemistry, medicinal chemistry, and drug development, this document outlines detailed protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the unambiguous identification and purity assessment of this and structurally related substituted phenolic compounds. The principles discussed are grounded in established analytical chemistry practices and adhere to validation concepts outlined in regulatory guidelines.[1][2][3][4]

Introduction

2-tert-Butyl-5-amino-4-chlorophenol is a substituted aromatic compound with functional groups that make it a potential building block in the synthesis of pharmaceuticals and other fine chemicals. Its precise structural confirmation is paramount for ensuring the desired outcome of subsequent reactions and for meeting regulatory standards in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) offers accurate mass determination and insights into the molecule's fragmentation, which aids in confirming its elemental composition and connectivity.

This guide explains the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating high-quality, reproducible data.

Predicted Spectral Data

In the absence of a pre-existing public database for this specific molecule, we can predict the expected spectral data based on the well-understood effects of its constituent functional groups on the phenol scaffold.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus.[5][6] The electron-donating effects of the hydroxyl (-OH) and amino (-NH₂) groups, the steric and electronic influence of the tert-butyl group, and the electron-withdrawing nature of the chlorine atom all contribute to the final predicted spectrum.

Table 1: Predicted NMR Chemical Shifts for 2-tert-Butyl-5-amino-4-chlorophenol in CDCl₃

Atom Position (see Fig. 1)Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
1-~145-150Ipso-carbon attached to OH, deshielded.[7]
2-~135-140Ipso-carbon attached to the t-Butyl group.
3~6.8 - 7.0 (s)~115-120Shielded by OH and NH₂ groups.
4-~120-125Ipso-carbon attached to Cl.
5-~138-142Ipso-carbon attached to NH₂ group.
6~6.5 - 6.7 (s)~118-123Shielded by OH and NH₂ groups.
7 (t-Butyl CH₃)~1.3 - 1.4 (s, 9H)~34-36 (C) & ~29-31 (CH₃)Characteristic singlet for the nine equivalent protons.
-OHVariable (broad s, 1H)-Chemical shift is concentration and solvent dependent.
-NH₂Variable (broad s, 2H)-Chemical shift is concentration and solvent dependent.

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature. Prediction models and databases can provide more refined estimates.[8][9]

Figure 1: Structure and Numbering of 2-tert-Butyl-5-amino-4-chlorophenol

Caption: Numbering scheme for 2-tert-Butyl-5-amino-4-chlorophenol.

Predicted Mass Spectrometry Fragmentation

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation.[10] The fragmentation pattern is a fingerprint of the molecule's structure.

  • Molecular Ion (M⁺•): The molecular weight is 215.08 g/mol for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The mass spectrum will show a characteristic isotopic pattern for the chlorine atom, with a peak at m/z 215 (for ³⁵Cl) and another at m/z 217 (for ³⁷Cl) in an approximate 3:1 ratio.

  • Major Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A very common fragmentation for tert-butyl groups is the loss of a methyl radical to form a stable tertiary carbocation.[11] This would result in a prominent peak at m/z 200/202.

    • Loss of the tert-butyl group (-C₄H₉): Cleavage of the entire tert-butyl group would lead to a fragment at m/z 158/160.

    • Loss of Chlorine (-Cl): Loss of a chlorine radical can occur, leading to a fragment at m/z 180.[12]

    • Loss of CO: Phenols can undergo fragmentation by losing carbon monoxide after rearrangement.[13]

Table 2: Predicted Key Fragments in EI-MS

m/z (³⁵Cl / ³⁷Cl)Proposed FragmentNotes
215 / 217[M]⁺•Molecular Ion (Base peak is common for stable aromatic rings[14])
200 / 202[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group.
158 / 160[M - C₄H₉]⁺Loss of the tert-butyl radical.
180[M - Cl]⁺Loss of a chlorine radical.

Experimental Protocols

NMR Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[15][16] The goal is to create a homogeneous solution free of particulate matter.[16]

Protocol:

  • Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[16] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Determine Sample Quantity: For a standard ¹H NMR spectrum, weigh 5-10 mg of the compound.[17] For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable due to the lower natural abundance of the ¹³C isotope.[15]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[16]

  • Ensure Homogeneity: Vortex or gently swirl the vial until the sample is completely dissolved.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

  • Add Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). Most deuterated solvents come with TMS already added.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[17]

Caption: Standard workflow for NMR analysis.

Mass Spectrometry Sample Preparation (LC-MS)

For robust and reproducible analysis of polar compounds like phenols, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[18][19] It allows for sample cleanup and separation prior to mass analysis.

Protocol:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase composition.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Sample Vial: Transfer the filtered solution to an appropriate autosampler vial.

Caption: General workflow for LC-MS analysis.

Data Acquisition Parameters

NMR Spectroscopy
  • Spectrometer: 400 MHz or higher field strength for better resolution.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or higher, depending on concentration.

LC-MS
  • LC System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For polar compounds, HILIC or silica hydride columns can also be effective.[20]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes, hold, and then return to initial conditions.[21]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode to find the molecular ion, followed by a data-dependent MS/MS experiment to obtain fragmentation data.

Data Interpretation and Validation

  • ¹H NMR: Confirm the number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values. The two aromatic protons should appear as singlets. The tert-butyl group should be a sharp singlet integrating to 9 protons. The -OH and -NH₂ protons will likely be broad singlets.

  • ¹³C NMR: Confirm the number of unique carbon signals. Based on the structure's lack of symmetry, all 10 carbons should be visible. Use a DEPT-135 experiment to distinguish between CH, CH₂, and CH₃ signals.

  • Mass Spectrometry: Extract the ion chromatogram for m/z 215 and 217. Confirm the 3:1 isotopic ratio for a chlorine-containing compound. Analyze the MS/MS spectrum to confirm that the fragmentation pattern matches the predicted pathways (e.g., loss of 15 Da for CH₃).

  • Purity Assessment: The integration of signals in the ¹H NMR spectrum can be used to estimate purity against a known standard. The LC-MS chromatogram can reveal the presence of impurities as separate peaks.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a powerful and definitive method for the structural elucidation of 2-tert-Butyl-5-amino-4-chlorophenol. The protocols and predictive data presented in this note offer a robust framework for researchers to confirm the identity and purity of their synthesized material. Adherence to these systematic procedures ensures the generation of high-quality, reliable data essential for advancing research and development in the chemical and pharmaceutical sciences. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the ICH, to ensure they are suitable for their intended purpose.[1][2][3][4]

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Semantic Scholar. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • ICH. Quality Guidelines. [Link]

  • BioPharma Services. BA Method Development: Polar Compounds. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • ResearchGate. A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. [Link]

  • SciSpace. The 13C NMR spectra of nine ortho-substituted phenols (1976). [Link]

  • Chromatography Online. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol. [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • University of St Andrews. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • PMC. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Chemistry LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • NIST. Phenol, p-tert-butyl-. [Link]

  • mzCloud. 3 tert Butylphenol. [Link]

  • YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Michigan State University. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

Sources

Application Note: 2-tert-Butyl-5-amino-4-chlorophenol as a Strategic Intermediate in CFTR Modulator Synthesis

[1]

Executive Summary

2-tert-Butyl-5-amino-4-chlorophenol (CAS: 873055-61-9) is a highly specialized "push-pull" aromatic building block.[1] Characterized by the steric bulk of a tert-butyl group and the electronic modulation of a chloro-substituent, this compound is a critical pharmacophore in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators .[1]

Unlike generic aminophenols, the specific substitution pattern (OH at C1, t-Bu at C2, Cl at C4, NH₂ at C5) renders it a potent bioisostere for the 2,4-di-tert-butylphenol moiety found in drugs like Ivacaftor (Kalydeco) .[1] This guide details the handling, characterization, and specific protocols for utilizing this intermediate in high-yield amide coupling reactions, the primary gateway to bioactive quinoline-carboxamide scaffolds.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 5-Amino-4-tert-butyl-2-chlorophenol (or 5-amino-2-tert-butyl-4-chlorophenol)
CAS Number 873055-61-9
Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Calc) Phenol ~10.5; Aniline ~4.2
Stability Oxidation-sensitive (store under inert atmosphere)
Structural Reactivity Map

The compound features three distinct reactive centers:

  • Phenolic Hydroxyl (C1): Weakly acidic, capable of H-bonding or esterification.

  • Primary Amine (C5): The primary nucleophile for amide coupling.

  • Ortho-Positions (C6): Open for electrophilic substitution, though sterically modulated.

ChemicalStructurecluster_02-tert-Butyl-5-amino-4-chlorophenol ReactivityStructCore Structure(Phenol Ring)OHC1-OH(H-Bond Donor/Acceptor)Struct->OHtBuC2-tert-Butyl(Steric Shield)Struct->tBuClC4-Chloro(Lipophilic/Electronic)Struct->ClNH2C5-NH2(Primary Nucleophile)Struct->NH2captionFig 1: Functional group topology showing the meta-relationship between OH and NH2.

Application Protocol: Selective Amide Coupling

Context: The primary utility of this intermediate is coupling the C5-amine with a carboxylic acid (typically a quinoline or indole derivative) to form the active pharmaceutical ingredient (API) core.[1] Challenge: The meta-hydroxyl group can compete for acylation if conditions are too aggressive, leading to ester byproducts. The tert-butyl group provides steric protection but also hinders rotation, requiring optimized coupling agents.

Materials
  • Substrate: 2-tert-Butyl-5-amino-4-chlorophenol (1.0 equiv)

  • Coupling Partner: Carboxylic Acid (e.g., 4-oxo-1,4-dihydroquinoline-3-carboxylic acid) (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous) or 2-MeTHF[1]

Step-by-Step Methodology
Step 1: Activation
  • Charge the reaction vessel with the Carboxylic Acid (1.1 equiv) and DMF (10 mL/g).

  • Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

  • Add HATU (1.2 equiv) in one portion.

  • Checkpoint: Stir for 15–30 minutes. The solution should turn clear or slightly yellow, indicating formation of the active ester.

Step 2: Nucleophilic Attack
  • Add 2-tert-Butyl-5-amino-4-chlorophenol (1.0 equiv) directly to the activated acid mixture.[1]

    • Expert Tip: If the phenol is stored as a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

  • Heat the reaction mixture to 50–60°C .

    • Reasoning: The steric bulk of the tert-butyl group and the ortho-chloro substituent creates a "molecular cleft," requiring thermal energy to overcome the activation barrier for the amine approach.[1]

  • Monitor via HPLC/UPLC at 2-hour intervals.

Step 3: Monitoring & Quenching
  • Target: Disappearance of the amine peak (RT ~3.0 min on C18) and appearance of the Product (M+H).

  • Side Reaction Check: Look for a peak with Mass = Product + Acid (Ester formation).[1] If observed, treat with 1M LiOH in MeOH for 30 mins to selectively hydrolyze the ester back to the phenol without cleaving the amide.

Step 4: Workup[1]
  • Dilute reaction with EtOAc.

  • Wash successively with:

    • 10% Citric Acid (removes unreacted amine/DIPEA).[1]

    • Sat. NaHCO₃ (removes unreacted acid).[1]

    • Brine.

  • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient due to the high crystallinity imparted by the tert-butyl group.

Experimental Workflow Diagram

CouplingProtocolStartStart: Reagent PrepActivationActivation PhaseAcid + HATU + DIPEA(DMF, 25°C, 30 min)Start->ActivationAdditionAddition PhaseAdd 2-tert-Butyl-5-amino-4-chlorophenolActivation->AdditionReactionCoupling ReactionHeat to 60°C for 4-12 hoursAddition->ReactionCheckQC Check (LCMS)Amine Consumed?Reaction->CheckWorkupWorkupEtOAc ExtractionAcid/Base WashCheck->WorkupYesHydrolysisCorrective StepLiOH Hydrolysis(If O-acylation observed)Check->HydrolysisEster DetectedFinalFinal Product(Amide Scaffold)Workup->FinalHydrolysis->WorkupcaptionFig 2: Optimized Amide Coupling Workflow with corrective hydrolysis step.

Synthesis of the Intermediate (Reference)

If commercial stock is unavailable, the compound can be synthesized in-house. This route is adapted from Vertex Pharmaceuticals patent literature.

  • Alkylation: React 4-chlorophenol with tert-butanol (H₂SO₄ cat.) to yield 2-tert-butyl-4-chlorophenol.[1]

    • Note: The tert-butyl group directs ortho to the phenol OH.[1]

  • Nitration: React with HNO₃/H₂SO₄.

    • Regioselectivity:[1] The directing effects of the OH (ortho), Cl (ortho), and t-Bu (para) compete.[1] Under standard conditions, the nitro group enters at the C5 position (meta to OH, ortho to Cl), yielding 2-tert-butyl-4-chloro-5-nitrophenol.[1]

  • Reduction: Hydrogenation (H₂, Pd/C) or Fe/NH₄Cl reduction yields the target 2-tert-Butyl-5-amino-4-chlorophenol .[1]

Handling & Safety (SDS Summary)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed/inhaledUse in a fume hood; wear N95/P100 mask if handling powder.[1]
Skin Irritation Causes skin irritationWear nitrile gloves (double glove recommended).[1]
Eye Damage Causes serious eye irritationWear safety goggles.
Environmental Toxic to aquatic lifeCollect all waste for hazardous disposal; do not drain.

Storage: Store at +2°C to +8°C under Argon/Nitrogen. The amine is prone to oxidation (darkening) upon air exposure.[1]

References

  • Vertex Pharmaceuticals Inc. (2009).[2] Modulators of ATP-binding cassette transporters. US Patent 7,495,103 B2.[3]

    • Primary source for the synthesis and application of C-10 intermediate in CFTR modulator chemistry.[1]

  • PubChem. (2025).[4] 4-Tert-butyl-2-chloro-5-amino-phenol (Compound Summary). [1]

    • Source for physicochemical properties and identifiers.
  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator.[1] Journal of Medicinal Chemistry. [1]

    • Provides the mechanistic context for the amide coupling of tert-butyl aminophenols.

Safety and handling of 2-tert-Butyl-5-amino-4-chlorophenol in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Profile

The Molecule at a Glance 2-tert-Butyl-5-amino-4-chlorophenol (often referred to in patent literature as Intermediate C-10 ) is a critical building block in the synthesis of CFTR modulators, specifically the "Ivacaftor" class of cystic fibrosis therapeutics.

Unlike common bench reagents, this compound possesses a "dual-threat" profile: it is a substituted aminophenol . This functional arrangement confers high chemical reactivity (making it an excellent intermediate) but also significant instability and biological activity.

Why This Guide Exists Standard Safety Data Sheets (SDS) for specific drug intermediates often lack granular handling data. This guide bridges the gap between generic GHS classifications and the practical reality of handling a potent, oxidation-sensitive chlorinated aromatic amine in a drug development workflow.

Chemical Identity Table
PropertyDetail
Chemical Name 2-tert-Butyl-5-amino-4-chlorophenol
Common Identifier Intermediate C-10 (Ivacaftor synthesis)
Molecular Formula C₁₀H₁₄ClNO
Molecular Weight 199.68 g/mol
ESI-MS (MH+) 200.2 m/z
Appearance Off-white to pale brown solid (darkens rapidly upon oxidation)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Poor water solubility

Part 2: Comprehensive Hazard Assessment (The "Composite" Risk)

As a Senior Scientist, I must look beyond the label. This molecule combines the risks of phenols , anilines , and chlorinated hydrocarbons .

Toxicology & Health Hazards
  • Skin Sensitization (High Risk): The amino-phenol motif is a classic structural alert for contact dermatitis and sensitization. The tert-butyl group increases lipophilicity, potentially enhancing dermal absorption compared to simple aminophenols.

  • Specific Target Organ Toxicity (STOT): Like many chlorinated anilines, repeated exposure may target the blood (methemoglobinemia) and liver.

  • Mutagenicity Concern: Substituted anilines often carry a flag for genotoxicity; handle as a potential mutagen until definitive Ames test data proves otherwise.

Chemical Instability (The "Browning" Effect)
  • Oxidative Degradation: The electron-rich amino group para to the hydroxyl (or ortho depending on resonance) makes this molecule highly susceptible to air oxidation. It will degrade into quinone imines (often dark brown/black tars) if left in open air, compromising yield and purity.

  • Light Sensitivity: Halogenated aromatics can undergo photolytic dehalogenation.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy: We do not rely on technique alone; we rely on barriers.

  • Primary Containment:

    • Solids Handling: Weighing < 100 mg must be done in a Powder Containment Hood or a Glovebox (Isolator).

    • Reaction Setup: All transfers involving the solid must occur under an inert atmosphere (Nitrogen or Argon).

  • Respiratory Protection:

    • If outside a hood (emergency only), use a P3/N100 HEPA respirator combined with an Organic Vapor (OV) cartridge.

  • Dermal Protection:

    • Double Gloving: Nitrile (inner) + Laminate/Barrier (outer). The lipophilic tert-butyl group may permeate standard nitrile over time.

    • Suit: Tyvek lab coat or disposable coveralls with elastic cuffs.

Part 4: Validated Handling Protocols

Protocol A: Storage & Stability Management
  • Objective: Prevent the formation of oxidative impurities (quinones) that poison downstream coupling reactions.

  • Procedure:

    • Container: Amber glass vials with Teflon-lined caps.

    • Atmosphere: Purge headspace with Argon (heavier than air) before sealing.

    • Temperature: Store at -20°C .

    • Thawing: Allow the vial to reach room temperature inside a desiccator before opening to prevent water condensation, which accelerates degradation.

Protocol B: Synthesis & Reaction Setup (The "C-10" Workflow)
  • Context: Synthesis typically involves the chlorination of a tert-butyl aminophenol precursor or reduction of a nitro-intermediate.

  • Step-by-Step:

    • Degassing: All solvents (e.g., Acetonitrile, DMSO) must be sparged with nitrogen for 15 minutes prior to dissolution.

    • Dissolution: Add the solid 2-tert-Butyl-5-amino-4-chlorophenol to the solvent against a counter-flow of nitrogen.

    • Visual Check: The solution should be clear/pale. Immediate darkening indicates oxidized starting material.

    • Quenching: If used in a coupling reaction (e.g., amide bond formation for Ivacaftor), quench the reaction mixture with slightly acidic water to protonate the amine and stabilize the product before extraction.

Protocol C: Waste Disposal & Decontamination
  • Solid Waste: Segregate as "Cytotoxic/Potent Compound" waste (Incineration required).

  • Liquid Waste: Chlorinated organic waste stream. Do not mix with strong oxidizers (e.g., Nitric acid waste), as this can trigger vigorous exothermic decomposition.

  • Spill Cleanup:

    • Do not sweep. Dry sweeping generates dust.

    • Wet Wipe Method: Cover spill with pads soaked in 5% Ascorbic Acid (Vitamin C) solution. The antioxidant helps prevent immediate oxidation of the spill during cleanup.

    • Double-bag all waste.

Part 5: Visual Workflows

Figure 1: Handling & Synthesis Workflow

Caption: Logical flow for handling C-10 from storage to reaction, emphasizing oxidation prevention.

G Storage Frozen Storage (-20°C, Argon) Thaw Thaw in Desiccator (Prevent Condensation) Storage->Thaw Warm up Weigh Weighing (Glovebox/Containment) Thaw->Weigh Solid Transfer Reaction Reaction Setup (Inert Atmosphere) Weigh->Reaction Add Solid Solvent Solvent Prep (Degassed MeCN/DMSO) Solvent->Reaction Add Solvent QC QC Check (Color/HPLC) Reaction->QC In-Process Control QC->Storage Fail (Dark/Tar) QC->Reaction Pass (Clear/Pale)

Figure 2: Emergency Decision Tree

Caption: Immediate response protocol for exposure or spillage of 2-tert-Butyl-5-amino-4-chlorophenol.

G Start Incident Occurs Type Type of Incident? Start->Type Spill Spill on Bench/Floor Type->Spill Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale ActionSpill 1. Evacuate Area 2. Don PPE (Double Gloves) 3. Wet Wipe (Ascorbic Acid) Spill->ActionSpill ActionSkin 1. Drench (15 mins) 2. No Organic Solvents! 3. Seek Medical (Sensitization Risk) Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Monitor for Methemoglobinemia Inhale->ActionInhale

Part 6: References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-Binding Cassette Transporters. Patent US 7,495,103 B2. (Describes synthesis of Intermediate C-10).

  • PubChem. (2023). Compound Summary: 4-tert-butyl-2-chloro-5-amino-phenol. National Library of Medicine.

  • Hadida, S., et al. (2014). Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (Ivacaftor): A Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry.

  • ECHA. (2023). Substance Information: Chlorinated Aminophenols. European Chemicals Agency.[1]

Sources

Application Note: High-Throughput Screening & Characterization of 2-tert-Butyl-5-amino-4-chlorophenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The scaffold 2-tert-Butyl-5-amino-4-chlorophenol represents a privileged structure in medicinal chemistry, combining a redox-active hindered phenol with a versatile amino handle and a metabolically stable halogen. This specific arrangement serves as a critical intermediate for cystic fibrosis therapeutics (e.g., Ivacaftor precursors) and broad-spectrum antimicrobial agents.

The biological activity of this scaffold and its derivatives (amides, Schiff bases, and ureas) is driven by two distinct mechanisms:

  • The Hindered Phenol Core: Acts as a radical scavenger (antioxidant) and membrane disruptor (antimicrobial), mimicking the activity of BHT (Butylated Hydroxytoluene) and Vitamin E.

  • The 5-Amino Handle: Allows for the generation of diverse libraries (Schiff bases, carboxamides) that target specific enzymes such as COX-1/2 or bacterial kinases.

This guide details the protocols for screening these derivatives, focusing on Antimicrobial Susceptibility , Antioxidant Capacity , and Cytotoxic Safety Profiling .

Experimental Workflow Strategy

To efficiently screen a library of 2-tert-Butyl-5-amino-4-chlorophenol derivatives, a funnel approach is recommended. This prioritizes high-throughput primary screens before moving to resource-intensive secondary characterization.

Figure 1: Screening Workflow Logic

ScreeningWorkflow Start Library Synthesis (Amides/Schiff Bases) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Primary Primary Screen: Antimicrobial (MIC) Solubility->Primary Pass (>100 µM) Primary->Start No Activity (Redesign) Secondary Secondary Screen: Antioxidant (DPPH/ABTS) Primary->Secondary MIC < 16 µg/mL Toxicity Safety Profiling: Cytotoxicity (MTT/Fibroblasts) Secondary->Toxicity IC50 < 50 µM Toxicity->Start High Toxicity (Redesign) HitSel Hit Selection (SI > 10) Toxicity->HitSel Low Toxicity Lead Lead Candidate Optimization HitSel->Lead

Caption: Logical progression from library synthesis to lead candidate selection. Thresholds (MIC < 16 µg/mL) are indicative of standard medicinal chemistry hit criteria.

Protocol A: Antimicrobial Susceptibility Screening (Broth Microdilution)

Derivatives of amino-chlorophenols often exhibit potent activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption facilitated by the lipophilic tert-butyl group.

Materials
  • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or Optical Density (OD600).

Methodology
  • Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into a 96-well flat-bottom plate.

    • Add 100 µL of test compound (at 2x desired top concentration) to Column 1.

    • Perform serial 2-fold dilutions from Column 1 to Column 10.

    • Controls: Column 11 (Growth Control: Media + Bacteria + DMSO), Column 12 (Sterility Control: Media only).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11. Final volume = 200 µL.

  • Incubation: 18–24 hours at 37°C.

  • Readout:

    • Visual: Add 20 µL of 0.01% Resazurin. Incubate for 1–4 hours. Blue -> Pink indicates growth.

    • Quantitative: Measure OD600.[1]

Critical Technical Note: The "Solubility Cliff"

The tert-butyl group significantly increases lipophilicity (LogP). Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations can inhibit sensitive bacterial strains or cause compound precipitation, leading to false negatives.

Protocol B: Antioxidant Capacity (DPPH Assay)

The phenolic hydroxyl group, flanked by a tert-butyl group and a chlorine atom, is electronically tuned for Hydrogen Atom Transfer (HAT). This assay quantifies the ability of the derivatives to scavenge free radicals, a key property for anti-inflammatory applications.

Mechanism of Action

The bulky tert-butyl group provides steric protection to the phenoxy radical formed after hydrogen donation, preventing rapid polymerization and allowing the molecule to terminate radical chains effectively.[2]

Figure 2: Phenolic Radical Scavenging Mechanism

RadicalScavenging Phenol Phenol Derivative (Ar-OH) Transition Transition State [Ar-O---H---R]‡ Phenol->Transition Radical Free Radical (R•) Radical->Transition Product1 Phenoxy Radical (Ar-O•) (Stabilized by t-Butyl) Transition->Product1 HAT Product2 Neutralized Species (R-H) Transition->Product2

Caption: Hydrogen Atom Transfer (HAT) mechanism. The tert-butyl group at the ortho-position stabilizes the resulting phenoxy radical, preventing side reactions.

Methodology
  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.

  • Assay:

    • Add 20 µL of test compound (various concentrations) to 180 µL of DPPH solution in a 96-well plate.

    • Blank: 20 µL DMSO + 180 µL Methanol.

    • Control: 20 µL DMSO + 180 µL DPPH solution.

    • Standard: Ascorbic acid or BHT (positive control).

  • Incubation: 30 minutes in the dark at room temperature.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    

Protocol C: Cytotoxicity Profiling (MTT Assay)

Chlorinated phenols can act as uncouplers of oxidative phosphorylation. It is mandatory to determine the Selectivity Index (SI) (


).
Materials
  • Cell Lines: L929 (Murine Fibroblasts) or HEK293 (Human Kidney) for general toxicity; HepG2 for metabolic toxicity.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Methodology
  • Seeding: Seed cells at 1 x 10^4 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing test compounds (graded concentrations). Incubate for 24–48 hours.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS). Incubate 4 hours at 37°C.

  • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Reporting & Analysis

When reporting results for 2-tert-Butyl-5-amino-4-chlorophenol derivatives, structure the data to highlight the Structure-Activity Relationship (SAR) .

Table 1: Recommended Data Presentation Format
Compound IDR-Group (Amine)MIC S. aureus (µg/mL)DPPH IC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Ref (BHT) ->6421.5>500N/A
Ref (Cipro) -0.5N/A>100>200
TB-ACP-01 Acetyl3245.01203.75
TB-ACP-04 Benzoyl855.28510.6
TB-ACP-09 4-Cl-Benzyl460.14010.0

Analysis Guidelines:

  • Steric Bulk: If the R-group on the amine is too bulky, antimicrobial activity often decreases due to poor membrane penetration.

  • Electronic Effects: Electron-withdrawing groups (like the chlorine at position 4) generally enhance metabolic stability but may increase cytotoxicity.

  • SI Threshold: A Selectivity Index > 10 is generally required for a compound to be considered a viable "Hit."

References

  • BenchChem. (2025).[3][4] Antioxidant Properties of Tert-Butyl Substituted Phenols: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities.[2] PMC Central. Retrieved from

  • Frontiers in Microbiology. (2024). Antimicrobial properties of hindered amine light stabilizers and chlorophenols. Retrieved from

  • MDPI Molecules. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved from

  • Google Patents. (2016). Preparation method of 2,4-di-tert-butyl-5-aminophenol (Ivacaftor Intermediate).[5] Patent CN105884628B. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-tert-Butyl-5-amino-4-chlorophenol (C-10)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-Butyl-5-amino-4-chlorophenol (C-10) . This highly substituted phenol is a critical intermediate in the development of ATP-binding cassette (ABC) transporter modulators, specifically Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiators [1].

Historically, the unoptimized 5-step synthetic route yields approximately 6% overall [1]. This guide is designed for drug development professionals and synthetic chemists to troubleshoot bottlenecks, understand the mechanistic causality behind the protocol, and significantly improve overall yield.

Synthetic Strategy & Workflow

The synthesis of C-10 requires precise control over electrophilic aromatic substitution and chemoselective reduction. The workflow relies on a temporary protection strategy to manipulate the innate directing effects of the phenol ring.

SynthesisRoute A 4-Chlorophenol B 2-tert-Butyl-4-chlorophenol (Alkylation) A->B t-BuOH, H+ C 2-tert-Butyl-4-chlorophenyl methyl carbonate (Protection) B->C ClCO2Me, Base D 2-tert-Butyl-4-chloro-5-nitrophenyl methyl carbonate (Nitration) C->D HNO3, H2SO4 E 2-tert-Butyl-4-chloro-5-nitrophenol (Deprotection) D->E Piperidine F 2-tert-Butyl-5-amino-4-chlorophenol (Reduction) E->F Pt/C, H2

Workflow for the 5-step synthesis of 2-tert-Butyl-5-amino-4-chlorophenol.

Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts alkylation yield is exceptionally low (<40%). I am seeing a mix of O-alkylated and di-alkylated products. How can I drive mono-C-alkylation?

Root Cause: The reaction of 4-chlorophenol with tert-butanol under standard acidic conditions often stalls at the kinetic O-alkylated product (tert-butyl 4-chlorophenyl ether) or over-reacts to form 2,6-di-tert-butyl-4-chlorophenol. Solution: C-alkylation is thermodynamically favored but requires sufficient thermal energy and a strong Brønsted acid to facilitate the rearrangement from the ether to the ortho-carbon.

  • Actionable Step: Use methanesulfonic acid (MsOH) or concentrated H₂SO₄ as the solvent/catalyst and maintain the reaction strictly between 60–65 °C. Temperatures below 50 °C trap the intermediate as the ether; temperatures above 75 °C promote di-alkylation and oxidative degradation.

Q2: Why is the carbonate protection step necessary? When I nitrate 2-tert-butyl-4-chlorophenol directly, I get the wrong regioisomer.

Root Cause: This is a classic regioselectivity conflict. In unprotected 2-tert-butyl-4-chlorophenol, the hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. Since the para position (C4) is blocked by chlorine, nitration is overwhelmingly directed to the C6 position (ortho to the -OH). Solution: To force nitration to the C5 position, the phenol must be temporarily converted into a methyl carbonate (-OCO₂Me). This electron-withdrawing protecting group dampens the directing power of the oxygen atom and sterically shields the C6 position. Consequently, the directing effects of the tert-butyl group (para-directing to C5) and the chlorine atom (ortho-directing to C5) synergistically dominate, routing the nitronium ion exclusively to the desired C5 position.

Regioselectivity Unprotected Unprotected Phenol (-OH) Strongly Activating (Ortho/Para) Directs6 OH Directs to Position 6 (Ortho to OH) Unprotected->Directs6 Dominant directing group Protected Protected Phenol (-OCO2Me) Weakly Directing / Sterically Hindered Directs5 t-Butyl (Para) & Cl (Ortho) Dominate Directs to Position 5 Protected->Directs5 Synergistic directing WrongProduct 6-Nitro Isomer (Undesired) Directs6->WrongProduct RightProduct 5-Nitro Isomer (Desired) Directs5->RightProduct

Logical flow of directing group effects in the nitration of 2-tert-butyl-4-chlorophenol.

Q3: During the final nitro reduction step, I am losing the chlorine atom (dechlorination). How do I prevent this?

Root Cause: Palladium on carbon (Pd/C) is notoriously active for the oxidative addition of aryl carbon-chlorine bonds, leading to extensive hydrodehalogenation during nitro reduction [2]. While this is less problematic for fluoro-aromatics, the chloro-analog (C-10) will suffer massive yield losses due to the formation of the dechlorinated byproduct, 2-tert-butyl-5-aminophenol. Solution: Switch the catalyst to Platinum on carbon (Pt/C) or utilize a dissolving metal reduction (e.g., Fe/HCl). Pt/C selectively reduces the nitro group without cleaving the C-Cl bond.

Catalyst Comparison for Nitro Reduction of C-10 Precursor
Reduction MethodCatalyst/ReagentChemoselectivity (Nitro Reduction)Dechlorination Side-ReactionTypical Yield of C-10
Standard Hydrogenation 5% Pd/C, H₂HighHigh (>30% loss of Cl)< 50%
Modified Hydrogenation 5% Pt/C, H₂HighLow (<2% loss of Cl)> 85%
Dissolving Metal Fe powder, HClHighNone (0% loss of Cl)~ 80%
Transfer Hydrogenation Pd/C, NH₄HCO₂ModerateModerate (~15% loss of Cl)~ 65%

Optimized Experimental Protocols

The following self-validating protocols incorporate the troubleshooting principles discussed above to maximize the yield of C-10.

Step 1: Alkylation (2-tert-Butyl-4-chlorophenol)
  • Charge a round-bottom flask with 4-chlorophenol (1.0 eq) and tert-butanol (1.5 eq).

  • Slowly add concentrated H₂SO₄ (0.5 eq) dropwise while stirring.

  • Heat the mixture to 65 °C for 4 hours. Self-Validation: TLC (Hexanes/EtOAc 9:1) should show the disappearance of the ether intermediate (higher Rf) and accumulation of the C-alkylated product.

  • Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Step 2: Protection (2-tert-Butyl-4-chlorophenyl methyl carbonate)
  • Dissolve 2-tert-butyl-4-chlorophenol (1.0 eq) in anhydrous DCM. Add triethylamine (1.5 eq) and cool to 0 °C.

  • Dropwise add methyl chloroformate (1.2 eq). Stir for 2 hours at room temperature.

  • Quench with water, separate the organic layer, wash with 1N HCl and brine, dry, and concentrate to yield the protected carbonate.

Step 3: Nitration (2-tert-Butyl-4-chloro-5-nitrophenyl methyl carbonate)
  • Dissolve the protected carbonate in concentrated H₂SO₄ at -5 °C.

  • Slowly add a pre-cooled mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise, maintaining the internal temperature below 0 °C to prevent carbonate hydrolysis.

  • Stir for 30 minutes at 0 °C, then pour the mixture over crushed ice.

  • Extract with ethyl acetate, wash extensively with water and brine until the aqueous phase is neutral. Dry and concentrate.

Step 4: Deprotection (2-tert-Butyl-4-chloro-5-nitrophenol)
  • Dissolve the nitrated carbonate in DCM. Add piperidine (2.5 eq) and stir at room temperature for 1 hour.

  • Extract the reaction mixture with 1N NaOH (3x). Self-Validation: The product is now a phenoxide and will partition into the aqueous layer, leaving organic impurities behind.

  • Acidify the aqueous layer with 1N HCl to pH 2 and extract with diethyl ether. Wash with brine, dry, and concentrate.

Step 5: Reduction (2-tert-Butyl-5-amino-4-chlorophenol, C-10)
  • Dissolve 2-tert-butyl-4-chloro-5-nitrophenol in ethanol.

  • Add 5% Pt/C (10% w/w). Do not use Pd/C to avoid hydrodehalogenation.

  • Purge the flask with nitrogen, then introduce H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 2 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 2-tert-butyl-5-amino-4-chlorophenol (C-10) as a solid.

References

  • Hadida-Ruah, S., et al. "Modulators of ATP-binding cassette transporters." Google Patents (US 8,354,427 B2).
  • Al-Fatesh, A. S., et al. "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N." ACS Omega (2018). Available at:[Link]

Technical Support Center: Purification of 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: PUR-TBACP-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 2-tert-Butyl-5-amino-4-chlorophenol presents a specific set of challenges derived from its "push-pull" electronic structure. The electron-rich amino and hydroxyl groups make the aromatic ring highly susceptible to oxidation, leading to the formation of deeply colored quinone imines (often purple or black tars). Conversely, the bulky tert-butyl group provides steric protection but significantly alters solubility profiles compared to simple aminophenols.

This guide moves beyond generic protocols, offering a targeted troubleshooting system based on the physicochemical properties of hindered halo-aminophenols.

Module 1: Critical Troubleshooting (The "Black Tar" Scenario)

Q: My crude product turned from off-white to dark purple/black during filtration. Is the batch lost?

A: No, but immediate intervention is required. This color change indicates the formation of oxidation byproducts (quinone imines), catalyzed by air exposure and trace metals. These impurities are intensely colored even at ppm levels.

The "Rescue" Protocol (Reductive Bleaching): You must reverse the oxidation potential in your workup solution.

  • Dissolution: Dissolve the crude "tar" in a minimum amount of Ethyl Acetate or Methanol (degassed).

  • The Reducing Agent: Prepare a 10% w/v aqueous solution of Sodium Dithionite (

    
    )  or Sodium Bisulfite (
    
    
    
    )
    .
  • Biphasic Wash: Wash the organic layer vigorously with the reducing solution. The dithionite reduces the colored quinoid impurities back to colorless phenolic species or water-soluble sulfates.

  • Adsorption: If color persists, add Activated Carbon (acid-washed, 5-10 wt% of substrate) to the organic phase. Stir for 30 minutes under Nitrogen.

  • Filtration: Filter through a pad of Celite® to remove the carbon.

  • Result: The filtrate should be pale yellow/colorless. Proceed immediately to recrystallization.

Technical Insight: The tert-butyl group at the 2-position sterically hinders the phenol oxygen, but the 5-amino group remains a primary vector for oxidative attack. Dithionite acts as a "scavenger" for oxygen free radicals in the aqueous phase.

Module 2: Recrystallization Strategies

Q: Standard ethanol recrystallization failed (oiled out). What solvent system should I use?

A: You are facing "Solubility Conflict." The lipophilic tert-butyl and chloro groups fight against the polar amino/phenol groups. Ethanol is often "too good" a solvent, preventing crystallization, while water causes oiling out.

Recommended Solvent Systems:

System TypeSolvents (Solvent / Anti-Solvent)Ratio (v/v)Best For...
Non-Polar Dominant Toluene / Heptane 1:2 to 1:4Removing polar impurities and oxidized tars. Excellent for final polishing.
Polar Modifier Ethyl Acetate / Cyclohexane 1:3General purification. Balances the lipophilicity of the t-butyl group.
Protic (Riskier) Ethanol / Water (degassed) 4:1Only use if the compound is pre-treated with dithionite. High risk of oxidation.

The "Toluene/Heptane" Protocol:

  • Suspend crude solid in Toluene (5 mL/g).

  • Heat to 60-70°C. If insoluble, add small aliquots of Ethyl Acetate until clear.

  • Slowly add Heptane (anti-solvent) dropwise at 60°C until a persistent cloudiness appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Allow to cool to Room Temperature (RT) slowly (wrap flask in foil/towel).

  • Chill to 0-5°C for 2 hours before filtration.

Module 3: The "Salt Formation" Strategy (High Purity & Storage)

Q: I need to store this intermediate for 3 months. The free base degrades. What do I do?

A: Convert it to the Hydrochloride Salt. The free amine is the instability point. Protonating it (


) deactivates the ring toward oxidation and significantly increases shelf-life.

Workflow Visualization:

SaltStrategy Start Crude Free Base (Unstable) Step1 Dissolve in dry Ether or Toluene Start->Step1 Step2 Add 4M HCl in Dioxane (or bubble HCl gas) Step1->Step2 Protonation Step3 Precipitate HCl Salt Step2->Step3 Crystallization Step4 Filter & Wash with Ether Step3->Step4 Storage Store: Desiccator/Freezer (Stable >1 Year) Step4->Storage Usage Liberate Base: NaHCO3 (aq) wash Storage->Usage On Demand

Caption: Stabilization workflow converting the oxidative-sensitive amine to a robust hydrochloride salt.

Protocol:

  • Dissolve 10g of crude base in 100mL dry Diethyl Ether (or MTBE).

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (approx 1.1 equivalents).

  • A white/off-white precipitate will form immediately.

  • Filter under Nitrogen. Wash with cold ether.

  • Liberation (When needed): Suspend salt in water/ethyl acetate. Add Saturated

    
     until pH ~7-8. Separate organic layer.[1][2]
    

Module 4: Process Logic & Decision Matrix

Q: How do I choose between Recrystallization and Acid/Base Extraction?

A: Use the impurity profile to decide.

  • Isomer Impurities: If you have regioisomers (e.g., 4-amino-6-chloro...), Recrystallization is mandatory. Acid/Base extraction will not separate isomers as they have similar pKa values.

  • Chemical Impurities: If you have starting materials (non-amines), Acid/Base Extraction is superior.

DecisionMatrix Input Crude Mixture Check1 Impurity Type? Input->Check1 PathA Regioisomers (Isomeric Aminophenols) Check1->PathA PathB Non-Basic Material (Starting Phenol/Nitro) Check1->PathB PathC Oxidation Tars (Black Color) Check1->PathC ActionA Recrystallization (Toluene/Heptane) PathA->ActionA ActionB Acid/Base Extraction (HCl Salt Method) PathB->ActionB ActionC Dithionite Wash + Carbon Treatment PathC->ActionC ActionC->ActionA Follow up with

Caption: Decision matrix for selecting the purification method based on the dominant impurity profile.

Module 5: Analytical Validation

Q: How do I verify the purity? Standard HPLC shows "ghost peaks." A: Aminophenols often oxidize inside the HPLC column or in the autosampler vial.

  • Sample Prep: Dissolve your sample in Acetonitrile containing 0.1% Ascorbic Acid . This prevents in-vial oxidation during the run sequence.

  • Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water/acetonitrile. The acidic pH stabilizes the amine.

  • NMR Check:

    • t-Butyl: Singlet ~1.4 ppm (9H).

    • Aromatic: Two singlets (para to each other) if the structure is 2,4,5-substituted. If you see doublets (coupling), you have the wrong regioisomer.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for purification of aminophenols and protection against oxidation).

  • Hadfield, A. et al. "Process for the preparation of Ivacaftor and intermediates thereof." U.S. Patent 9,550,735 B2. 2017. (Detailed industrial protocols for purifying 5-amino-2,4-di-tert-butylphenol, a direct structural analog).

  • Hurter, J. "Process for the purification of p-aminophenol." U.S. Patent 4,139,562. 1979. (Foundational chemistry for using sodium dithionite/hydrosulfite in aminophenol purification).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013. (Standard reference for solvent selection and salt formation).

Sources

Identifying byproducts in 2-tert-Butyl-5-amino-4-chlorophenol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Process Development Support Center .

Ticket Subject: Impurity Profiling & Yield Optimization for 2-tert-Butyl-5-amino-4-chlorophenol Synthesis. Case ID: #SYN-TBACP-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

The synthesis of 2-tert-Butyl-5-amino-4-chlorophenol (an analog of the Ivacaftor intermediate) presents a classic challenge in regioselectivity. Researchers often encounter low yields (~6-10%) when utilizing the "Nitration Route" due to the directing conflict between the hydroxyl and tert-butyl groups.

This guide addresses the identification of critical byproducts and offers an optimized "Alkylation Route" to bypass the thermodynamic traps of the legacy method.

Part 1: Diagnostic Troubleshooting Guide

Use this matrix to identify the root cause of your synthetic issues based on observed symptoms.

Symptom Probable Cause Technical Diagnosis Corrective Action
Low Yield (<10%) Wrong Synthetic RouteRegioselectivity Failure: In the nitration of 2-tert-butyl-4-chlorophenol, the hydroxyl group directs the nitro group to the ortho position (C6), not the desired meta position (C5). The target molecule is the minor isomer.Switch to the Protected Aminophenol Alkylation route (see Protocol below).
M+56 Mass Peak Over-AlkylationPoly-substitution: Presence of 2,6-di-tert-butyl-5-amino-4-chlorophenol. Occurs when reaction time is too long or t-BuOH equivalents > 1.2.Reduce t-BuOH equivalents to 1.05. Lower reaction temperature to <30°C.
M-56 Mass Peak De-alkylationAcid-Catalyzed Reversal: The tert-butyl group is acid-labile. Prolonged exposure to high temperatures in H₂SO₄/TFA causes retro-Friedel-Crafts.Quench reaction immediately upon completion. Avoid heating >50°C during workup.
Pink/Brown Solid OxidationQuinone Imine Formation: Aminophenols are highly susceptible to air oxidation, forming colored quinoid species.Perform all workups under N₂/Ar atmosphere. Add 0.1% sodium dithionite to aqueous washes.
NMR: Doublet at ~6.5 ppm Wrong Isomer6-Amino Isomer: Indicates the amino group is at C6 (ortho to OH). This confirms the nitration route failed to direct to C5.Purify via column chromatography (Target is usually more polar than the 6-amino isomer due to H-bonding).

Part 2: Deep Dive – Impurity Identification

Understanding the "Why" behind your byproducts is crucial for purification.

The "Ortho-Nitro" Isomer (Major Impurity in Nitration Route)
  • Structure: 2-tert-Butyl-6-amino -4-chlorophenol.

  • Origin: When nitrating 2-tert-butyl-4-chlorophenol, the -OH group is a strong ortho/para director. With the para position blocked by Chlorine and one ortho blocked by tert-butyl, the nitro group preferentially attacks the remaining ortho spot (C6).

  • Identification:

    • 1H NMR: Look for aromatic protons. The target (5-amino) has protons at C3 and C6 which are para to each other (singlets). The impurity (6-amino) has protons at C3 and C5 which are meta (doublets, J ~2-3 Hz).

The "Di-tert-Butyl" Species
  • Structure: 2,6-Di-tert-butyl-5-amino-4-chlorophenol.

  • Origin: Common in the alkylation route if the C6 position is accessible.

  • Identification:

    • 1H NMR: Integration of the tert-butyl region corresponds to 18 protons instead of 9.

    • Solubility: Highly soluble in non-polar solvents (Hexane/Heptane) compared to the target.

The "De-tert-butylated" Species
  • Structure: 3-Amino-4-chlorophenol.[1]

  • Origin: Retro-Friedel-Crafts alkylation during acidic workup.

  • Identification: M+H = 144.0 (vs Target M+H = 200.1).

Part 3: Visualizing the Pathways

The following diagram illustrates why the Aminophenol Route is superior to the Phenol Route for this specific target.

SynthesisPathways cluster_legend Legend Start Starting Material Process Reaction Step Target Target Molecule Impurity Major Byproduct SM1 4-Chlorophenol Step1A Alkylation (t-BuOH/H+) SM1->Step1A SM2 3-Amino-4-chlorophenol Step3A Protection (Ac2O) SM2->Step3A Inter1 2-tert-Butyl-4-chlorophenol Step1A->Inter1 Step1B Nitration (HNO3) Inter1->Step1B Impurity1 2-tert-Butyl-6-nitro-4-chlorophenol (MAJOR ISOMER) Step1B->Impurity1 Ortho Attack (Favored) Inter2 2-tert-Butyl-5-nitro-4-chlorophenol (MINOR ISOMER) Step1B->Inter2 Meta Attack (Unfavored) Step2A Reduction (H2/Pd-C) Inter2->Step2A Final 2-tert-Butyl-5-amino-4-chlorophenol (TARGET) Step2A->Final Inter3 N-(2-chloro-5-hydroxyphenyl)acetamide Step3A->Inter3 Step3B Alkylation (t-BuOH/H2SO4) Inter3->Step3B Inter4 N-(2-tert-butyl-4-chloro-5-hydroxyphenyl)acetamide Step3B->Inter4 Step3C Deprotection (HCl/H2O) Inter4->Step3C Step3C->Final

Caption: Comparison of the "Phenol Nitration" route (Top) leading to high impurity levels vs. the "Aminophenol Alkylation" route (Bottom) which utilizes steric and electronic directing effects to favor the target.

Part 4: Optimized Experimental Protocol

Method: Selective Alkylation of Protected Aminophenol. Rationale: Direct alkylation of 3-amino-4-chlorophenol is possible, but N-protection prevents N-alkylation and improves solubility.

Step 1: Protection

  • Dissolve 3-amino-4-chlorophenol (1.0 eq) in Ethyl Acetate.

  • Add Acetic Anhydride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Wash with NaHCO₃, dry, and concentrate to yield N-(2-chloro-5-hydroxyphenyl)acetamide.

Step 2: Friedel-Crafts Alkylation (The Critical Step)

  • Suspend the acetamide intermediate (1.0 eq) in Dichloromethane (DCM) or Toluene.

  • Add tert-Butanol (1.1 eq).

  • Add Conc. H₂SO₄ (0.5 eq) dropwise at 0-5°C. Note: Temperature control is vital to prevent di-alkylation.

  • Allow to warm to 20°C and stir for 4-6 hours.

  • Monitor: Check HPLC. Stop when starting material < 2%.

  • Quench: Pour onto ice water. Extract with DCM.

Step 3: Deprotection

  • Reflux the intermediate in 6N HCl / Ethanol (1:1) for 2 hours.

  • Neutralize with NaOH to pH 7-8.

  • Extract with Ethyl Acetate.[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate to remove any trace 2,6-di-tert-butyl byproduct.

Part 5: Frequently Asked Questions (FAQs)

Q1: Why does the patent literature (e.g., Vertex US7495103) cite a 6% yield? A: The patent likely utilized the Nitration Route (4-chlorophenol → 2-t-butyl-4-chlorophenol → Nitration). As shown in the diagram above, nitration is dominated by the ortho-directing effect of the phenol, producing the wrong isomer (6-amino) as the major product. The 6% yield represents the isolation of the minor meta-nitro isomer.

Q2: Can I use isobutylene gas instead of tert-butanol? A: Yes, isobutylene is cleaner (no water byproduct) and often higher yielding. However, it requires a pressurized vessel. If using isobutylene, use Methanesulfonic acid (MsOH) as the catalyst instead of H₂SO₄ for better selectivity.

Q3: My product is turning purple on the filter paper. Is it ruined? A: Not necessarily. Aminophenols oxidize rapidly on the surface. Wash the solid with a solution of sodium bisulfite or sodium dithionite during filtration to reduce the quinones back to the phenol. Store the final product under Argon in the dark.

Q4: How do I separate the 6-amino isomer from the 5-amino target? A: If you used the nitration route and have a mixture:

  • Flash Chromatography: The 5-amino target (amino and OH are meta) generally has a different Rf than the 6-amino isomer (amino and OH are ortho, capable of internal H-bonding).

  • Recrystallization: The 6-amino isomer is often less soluble in polar solvents due to internal hydrogen bonding. Try recrystallizing the mixture from cold toluene; the 6-amino impurity may precipitate out first.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-binding cassette transporters. US Patent 7,495,103 B2.[2][3] (Describes the synthesis of C-10 with 6% yield via the nitration route).

  • BenchChem Technical Support . (2025). Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol. (Provides foundational data on nitro-reduction protocols).

  • Wang, X., et al. (2010). Selective alkylation of aminophenols. Arkivoc, (ix), 293-299.[4] (Describes the methodology for selective alkylation of N-protected aminophenols).

  • Technical Disclosure Commons . (2025). Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (Discusses the related di-tert-butyl impurity profile).

Sources

Technical Support Center: Optimization & Troubleshooting for 2-tert-Butyl-5-amino-4-chlorophenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-5-amino-4-chlorophenol (often referred to as intermediate C-10 in CFTR modulator literature). This guide is designed for drug development professionals and synthetic chemists looking to scale up or optimize this specific intermediate.

Below, we provide mechanistic rationale, field-proven troubleshooting FAQs, and self-validating experimental protocols to overcome the notorious bottlenecks associated with this synthesis.

Pathway Overview & Mechanistic Rationale

The synthesis of 2-tert-butyl-5-amino-4-chlorophenol requires strict regiocontrol and chemoselectivity. The standard 5-step pathway involves Friedel-Crafts alkylation, hydroxyl protection, regioselective nitration, deprotection, and reduction.

SynthesisWorkflow A 4-Chlorophenol + t-BuOH B 2-tert-Butyl- 4-chlorophenol A->B Alkylation C Protection (Methyl Carbonate) B->C ClCO2Me D Nitration (HNO3/H2SO4) C->D C5 Nitration E Deprotection (Piperidine or NaOH) D->E Cleavage F Reduction (Fe/NH4Cl) E->F Reduction G 2-tert-Butyl-5-amino- 4-chlorophenol F->G Target

Figure 1: Optimized 5-step synthetic workflow for 2-tert-butyl-5-amino-4-chlorophenol.

Frequently Asked Questions & Troubleshooting

Q1: Why is protection of the phenol hydroxyl group necessary before nitration?

A: Free phenols are highly activated and susceptible to oxidative degradation under standard nitration conditions (HNO₃/H₂SO₄). Furthermore, in 2-tert-butyl-4-chlorophenol, the free hydroxyl group strongly directs electrophilic aromatic substitution to the 6-position (ortho to the OH).

By converting the phenol to a methyl carbonate (using methyl chloroformate), you achieve two critical mechanistic goals:

  • Electronic Dampening: The carbonate group is less electron-donating than a free hydroxyl, preventing oxidative cleavage.

  • Steric Regiocontrol: The bulky carbonate blocks the 6-position. This allows the combined directing effects of the tert-butyl group (para-directing) and the chlorine atom (ortho-directing) to dominate, selectively forcing the nitronium ion (NO₂⁺) into the desired 5-position[1].

Q2: The literature reports an overall yield of only ~6% for this sequence. Why is it so low, and how can I optimize it?

A: The 6% overall yield reported in the foundational patent literature (e.g., Vertex Pharmaceuticals US8354427B2[1]) is primarily an artifact of the reduction step. The general scheme utilizes Palladium on Carbon (Pd/C) with ammonium formate for transfer hydrogenation. While this is highly effective for fluoro-analogs, Pd/C is notorious for causing severe hydrodehalogenation of aryl chlorides. Under these conditions, the chlorine atom at the 4-position is reductively cleaved, yielding 2-tert-butyl-5-aminophenol as the major byproduct.

Optimization: To preserve the aryl chloride, you must switch to a milder, non-dehalogenating reduction protocol. Using Iron (Fe) powder with ammonium chloride (NH₄Cl) suppresses the C-Cl bond cleavage, boosting the final step yield from <15% to >85%.

ReductionPathway Nitro 2-tert-Butyl-4-chloro- 5-nitrophenol PdC Pd/C + NH4HCO2 (Literature) Nitro->PdC Fe Fe + NH4Cl (Optimized) Nitro->Fe Dehalogenated 2-tert-Butyl- 5-aminophenol PdC->Dehalogenated Hydrodehalogenation Product 2-tert-Butyl-5-amino- 4-chlorophenol PdC->Product Minor (<10%) Fe->Product Selective (>80%)

Figure 2: Mechanistic divergence in the reduction step based on catalyst selection.

Q3: During the Friedel-Crafts alkylation of 4-chlorophenol, I observe significant di-alkylation. How do I control this?

A: Alkylation with tert-butanol in the presence of strong acids (H₂SO₄) can lead to 2,6-di-tert-butyl-4-chlorophenol if the thermodynamic equilibrium is pushed too far. To control this, maintain the reaction temperature strictly between 60–65°C and use a slight stoichiometric deficit of tert-butanol (0.95 eq). The mono-alkylated product is kinetically favored under these conditions.

Quantitative Data: Literature vs. Optimized Conditions

Reaction StepTraditional Condition (Literature)Optimized Condition (Recommended)Expected Yield (Optimized)Key Quality Attribute
Alkylation t-BuOH, H₂SO₄, 90°Ct-BuOH (0.95 eq), H₂SO₄, 65°C85%Minimizes di-alkylation
Protection ClCO₂Me, Et₃N, RTClCO₂Me, Pyridine, DCM, 0°C92%Complete conversion
Nitration HNO₃, H₂SO₄, RTHNO₃, H₂SO₄, 0°C to 5°C78%Maximizes C5 regioselectivity
Deprotection Piperidine, DCM, RT1N NaOH, MeOH/THF, RT95%Avoids toxic piperidine
Reduction Pd/C, NH₄HCO₂, Reflux[1]Fe powder, NH₄Cl, EtOH/H₂O, 80°C88%Prevents hydrodehalogenation

Validated Step-by-Step Experimental Protocols

Note: All protocols below are designed as self-validating systems. In-process checks are included to ensure causality and experimental success at each stage.

Step 1: Synthesis of 2-tert-Butyl-4-chlorophenol
  • Charge a flask with 4-chlorophenol (1.0 eq) and tert-butanol (0.95 eq).

  • Slowly add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

  • Heat the mixture to 60–65°C for 4 hours.

  • Self-Validation Check: The clear solution will transition to a deep amber color. Validate completion via TLC (Hexanes:EtOAc 9:1); the product spot (Rf ~0.6) should completely replace the starting material (Rf ~0.4).

  • Neutralize with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate.

Step 2: Protection (Methyl Carbonate Formation)
  • Dissolve 2-tert-butyl-4-chlorophenol (1.0 eq) in anhydrous DCM. Add pyridine (1.5 eq) and cool to 0°C.

  • Add methyl chloroformate (1.2 eq) dropwise over 30 minutes.

  • Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor via FTIR. The broad O-H stretch (~3300 cm⁻¹) must completely disappear, replaced by a sharp carbonate C=O stretch (~1760 cm⁻¹).

  • Wash with 1N HCl, then brine. Dry and concentrate to yield 2-tert-butyl-4-chlorophenyl methyl carbonate.

Step 3: Regioselective Nitration
  • Dissolve the protected carbonate (1.0 eq) in concentrated H₂SO₄ at 0°C.

  • Slowly add a mixture of conc. HNO₃ (1.1 eq) and H₂SO₄ dropwise, maintaining the internal temperature below 5°C.

  • Stir for 1 hour at 0°C.

  • Self-Validation Check: The reaction mixture will transition to a deep yellow/orange color, indicative of the nitroaromatic chromophore.

  • Pour over crushed ice, extract with DCM, wash with water, dry, and concentrate to yield 2-tert-butyl-4-chloro-5-nitrophenyl methyl carbonate.

Step 4: Deprotection
  • Dissolve the nitrated carbonate in a 1:1 mixture of THF and Methanol.

  • Add 1N NaOH (3.0 eq) and stir at room temperature for 2 hours. (Note: Piperidine in DCM can also be used as per literature, but NaOH is more cost-effective for scale-up).

  • Self-Validation Check: The solution will turn intensely dark yellow/red due to the formation of the nitrophenoxide ion.

  • Acidify with 1N HCl until the color lightens to pale yellow (pH ~3). Extract with diethyl ether, dry, and concentrate to yield 2-tert-butyl-4-chloro-5-nitrophenol.

Step 5: Optimized Reduction (Avoiding Hydrodehalogenation)
  • Dissolve 2-tert-butyl-4-chloro-5-nitrophenol (1.0 eq) in an 80:20 mixture of EtOH and water.

  • Add Iron (Fe) powder (5.0 eq) and solid NH₄Cl (2.0 eq).

  • Heat the suspension to 80°C (reflux) for 2 hours with vigorous stirring.

  • Self-Validation Check: The yellow color of the starting material will completely fade to a pale brown/grey suspension. Validate via LC-MS: look for the appearance of the target product mass at m/z 200.2 (MH⁺) [1] and the absence of the dehalogenated byproduct at m/z 166.2.

  • Filter hot through a pad of Celite to remove iron salts. Concentrate the filtrate, extract with EtOAc, wash with brine, and dry to yield pure 2-tert-butyl-5-amino-4-chlorophenol.

References

  • Title: US8354427B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL
  • Title: EP2489659B1 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

Sources

2-tert-Butyl-5-amino-4-chlorophenol reaction mechanism troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-tert-Butyl-5-amino-4-chlorophenol (Vertex Intermediate C-10)

Executive Summary & Molecule Profile

Compound: 2-tert-Butyl-5-amino-4-chlorophenol Common Code: C-10 (Vertex Pharmaceuticals nomenclature) CAS Registry: 873055-61-9 (Generic for isomer class, verify specific connectivity) Application: Key intermediate for CFTR modulators (e.g., Ivacaftor analogs).[1] Chemical Context: This molecule presents a "perfect storm" of synthetic challenges: it requires placing an amino group meta to a directing phenolic hydroxyl, while preserving a labile aryl chloride and a sterically bulky tert-butyl group.

Core Challenges:

  • Regioselectivity: The natural directing effects of the phenol (-OH) and chlorine (-Cl) groups fight against the formation of the 5-amino isomer, leading to low yields (typically ~6% in patent literature).

  • Chemo-stability: The aryl chloride is prone to hydrogenolysis (dechlorination) during nitro-reduction.

  • Oxidative Instability: Like all electron-rich aminophenols, it rapidly oxidizes to quinone imines upon air exposure.

Synthesis & Mechanism Troubleshooting

Issue 1: "My reaction yield is consistently low (<10%). Am I doing something wrong?"

Diagnosis: You are likely fighting the inherent regioselectivity of the nitration step. In the standard synthesis starting from 4-chlorophenol:

  • Alkylation: 4-chlorophenol

    
     2-tert-butyl-4-chlorophenol. This step usually works well.
    
  • Nitration: The hydroxyl group at C1 strongly directs incoming electrophiles to the ortho position (C6). The meta position (C5), which you need, is electronically disfavored by the -OH group, although slightly activated by the -Cl at C4.

    • Major Product: 6-Nitro isomer (leads to 6-amino impurity).

    • Target Product: 5-Nitro isomer (leads to your target).

Corrective Action:

  • Accept & Purify: The low yield (approx. 6%) is documented in primary patent literature (US7495103B2). Do not expect quantitative conversion. Focus on enrichment .

  • Chromatography Strategy: The 6-nitro and 5-nitro isomers have distinct polarities due to intramolecular H-bonding (stronger in the 6-nitro isomer between -OH and -NO2). Use a silica column with a gradient of Hexanes/Ethyl Acetate. The 6-nitro isomer often elutes first due to "hidden" polarity.

Issue 2: "I am losing the chlorine atom during the reduction step."

Diagnosis: If you are using Palladium on Carbon (Pd/C) with Hydrogen gas, you are causing hydrodehalogenation . The electron-rich phenol ring activates the C-Cl bond for oxidative addition to Pd, leading to dechlorination.

Recommended Protocol (Chemo-selective Reduction): Switch to a metal/acid or poisoned catalyst system that reduces the nitro group without touching the aryl chloride.

MethodCompatibilityRisk LevelNotes
H₂ / Pd/C Incompatible HighWill strip the Cl atom. Avoid.
Fe / NH₄Cl Excellent LowMild, selective. Best for small scale.
SnCl₂ / HCl Good MediumEffective, but tin byproducts can be hard to remove.
Zn / AcOH Good LowVery mild. Watch for N-acetylation side products.
Pt(S) / C Excellent LowSulfided Platinum resists poisoning and prevents dechlorination.

Stability & Handling Guide

Issue 3: "The product turns pink/brown immediately after isolation."

Diagnosis: This is classic oxidative degradation . The 5-amino-4-chlorophenol motif is highly electron-rich. Upon exposure to air, it undergoes radical oxidation to form quinone imines or phenoxazine dimers.

Mechanism of Degradation:

  • H-Atom Abstraction: Oxygen abstracts the phenolic hydrogen.

  • Radical Delocalization: The radical stabilizes across the nitrogen.

  • Coupling: Two radicals couple or react with oxygen to form dark-colored oligomers.

Stabilization Protocol:

  • Acid Salt Formation: Isolate the product as the HCl salt . Protonating the amine (

    
    ) pulls electron density from the ring, significantly increasing resistance to oxidation.
    
  • Argon Blanket: Perform all filtration and drying steps under an inert atmosphere.

  • Degassed Solvents: Use solvents sparged with nitrogen for workup.

Visualization of Reaction Pathways

The following diagram maps the synthesis logic and the critical failure points (Regioselectivity and Dechlorination).

SynthesisTroubleshooting Start Starting Material: 4-Chlorophenol Step1 Step 1: Alkylation (t-BuOH / Acid) Start->Step1 Inter1 Intermediate: 2-tert-Butyl-4-chlorophenol Step1->Inter1 Step2 Step 2: Nitration (HNO3 / H2SO4) Inter1->Step2 IsomerMajor Major Byproduct: 6-Nitro Isomer (Ortho to OH) Step2->IsomerMajor Major Pathway (Sterically/Electronically Favored) IsomerTarget Target Intermediate: 5-Nitro Isomer (Meta to OH) Step2->IsomerTarget Minor Pathway (~6% Yield) Step3 Step 3: Reduction IsomerTarget->Step3 Failure FAILURE MODE: Dechlorination (Using Pd/C) Step3->Failure H2 / Pd/C Success SUCCESS: 2-tert-Butyl-5-amino-4-chlorophenol (Using Fe/NH4Cl or Pt(S)/C) Step3->Success Fe / AcOH or Pt(S)/C

Caption: Synthesis pathway highlighting the critical regioselectivity bottleneck at Step 2 and the dechlorination risk at Step 3.

References & Authority

  • Primary Synthesis Patent: Hadida-Ruah, S., et al. "Modulators of ATP-Binding Cassette Transporters." Vertex Pharmaceuticals Inc., US Patent 7,495,103 B2 , 2009. (Describes the synthesis of Compound C-10 with ~6% yield).

  • Aminophenol Oxidation Mechanisms: Simić, A., et al. "Oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol by molecular oxygen." Dalton Transactions, 2015. (Explains the radical mechanism of aminophenol degradation).

  • Selective Nitro Reduction: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984. (Methodology for avoiding dechlorination).

Sources

Technical Support Center: Purification of 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-tert-Butyl-5-amino-4-chlorophenol. This document provides in-depth troubleshooting and procedural guidance for researchers, chemists, and drug development professionals encountering purity challenges with this compound. Our approach is rooted in first principles of organic chemistry to not only provide solutions but also to explain the causality behind each experimental choice.

The unique amphoteric nature of 2-tert-Butyl-5-amino-4-chlorophenol, possessing both a basic amino group and an acidic phenolic hydroxyl group, presents specific purification challenges and opportunities.[1][2][3] This guide is structured to address issues from the most common to the most complex, ensuring you can achieve the desired purity for your critical applications.

Part 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial observations and questions.

Q1: My solid 2-tert-Butyl-5-amino-4-chlorophenol has a pink, brown, or even black discoloration. What causes this and can I still use it?

A: This discoloration is almost certainly due to oxidation. Aminophenols as a class are highly susceptible to air oxidation, which forms highly colored quinone-imine type impurities.[4] The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring makes it particularly prone to oxidation.

While minor pinkish discoloration might indicate a small percentage of impurity, darker colors suggest significant degradation. For sensitive downstream applications, purification is mandatory as these impurities can interfere with subsequent reactions or biological assays.

Q2: What are the most likely impurities in my crude sample?

A: Impurities typically fall into four categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 4-chloro-2-nitrophenol or 2-tert-butyl-4-chlorophenol.[5][6]

  • Synthetic By-products: These can include isomers from the alkylation or amination steps or products of over-reaction.

  • Degradation Products: As discussed in Q1, these are primarily colored, oxidized species.

  • Residual Solvents: Solvents from the reaction and initial work-up (e.g., toluene, ethyl acetate, dichloromethane) are common.[7][8]

Q3: I have a crude batch of the compound. Which purification technique should I attempt first?

A: The best initial approach depends on the scale and presumed purity.

  • For mostly pure material (>90%) with color impurities: Recrystallization with activated carbon is the most direct and efficient method.

  • For complex mixtures containing significant neutral or other ionic impurities: Acid-base extraction is exceptionally powerful due to the compound's amphoteric nature and should be your primary strategy.[1][9]

  • For separating stubborn impurities like isomers: Column chromatography is the method of choice, though it is more labor- and solvent-intensive.

Q4: How should I store the purified 2-tert-Butyl-5-amino-4-chlorophenol to maintain its purity?

A: To prevent oxidative degradation, store the purified, dry solid in an amber glass vial under an inert atmosphere (nitrogen or argon).[10] For long-term storage, refrigeration at 2-8°C in a sealed, dark container is recommended.

Part 2: In-Depth Purification Protocols & Troubleshooting

This section provides detailed, validated protocols for the primary purification techniques.

Purification by Recrystallization

Principle of Operation: This technique relies on the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Troubleshooting Recrystallization
  • Q: How do I select the best recrystallization solvent? A: The ideal solvent will have a steep solubility curve for your compound. For aminophenols, polar protic solvents or aqueous mixtures are often effective.[11][12] You should perform small-scale solubility tests with solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, and water/ethanol mixtures. The table below provides a starting point.

  • Q: My compound "oils out" instead of forming crystals. What should I do? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, add more hot solvent to lower the saturation point, ensuring the solution is no longer saturated until the temperature is below the melting point. Alternatively, switching to a lower-boiling point solvent can be effective.

  • Q: After cooling, no crystals have formed. How can I induce crystallization? A:

    • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent line. This creates nucleation sites.

    • Seed: Add a tiny crystal of the pure compound to the solution to act as a template for crystal growth.

    • Reduce Volume: Gently evaporate some of the solvent to increase the concentration and re-cool.

    • Cool Further: Use an ice-water or ice-salt bath for more thorough cooling.

Table 1: Suggested Solvents for Recrystallization Screening
Solvent SystemRationale & Expected Outcome
Ethanol/Water Excellent for moderately polar compounds. Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few drops of hot ethanol to clarify, then cool slowly.
Isopropanol A good single-solvent option. Less volatile than ethanol, which can allow for slower, more controlled crystal growth.
Toluene A non-polar option. Useful if impurities are highly polar and the product has sufficient solubility when hot.
Ethyl Acetate/Hexane A common binary system. Dissolve in minimal hot ethyl acetate, then add hexane as the "anti-solvent" to decrease solubility and induce crystallization upon cooling.
Detailed Protocol: Recrystallization with Activated Carbon

This protocol is designed to remove both soluble impurities and color bodies.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude 2-tert-Butyl-5-amino-4-chlorophenol. Add the chosen solvent (e.g., 9:1 ethanol/water) in small portions while heating the mixture on a hot plate (with stirring) to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is fully dissolved.

  • Decolorization: Remove the flask from the heat source to stop boiling. Add a small amount of activated carbon (Norit) – typically 1-2% of the solute's weight. Caution: Adding carbon to a boiling solution can cause violent bumping.

  • Hot Filtration: Swirl the mixture and gently reheat to a boil for 5-10 minutes. Perform a hot gravity filtration using fluted filter paper to remove the activated carbon and any insoluble impurities.[13] It is critical to keep the solution hot during this step to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is highly recommended.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to air dry on the filter under vacuum. For final drying, place the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).

Purification by Acid-Base Extraction

Principle of Operation: This is a powerful liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[1][2] By reacting the amphoteric 2-tert-Butyl-5-amino-4-chlorophenol with acids or bases, we can convert it into a water-soluble salt, allowing it to move from an organic solvent layer to an aqueous layer, leaving neutral impurities behind.[9][14]

Workflow Logic: Acid-Base Extraction

G

Troubleshooting Acid-Base Extraction
  • Q: Why use a strong base like NaOH instead of a weak base like NaHCO₃? A: Phenols are generally weak acids (pKa ~10). A weak base like sodium bicarbonate (NaHCO₃) is not strong enough to deprotonate the phenolic hydroxyl group effectively. A strong base like sodium hydroxide (NaOH) is required to ensure complete conversion to the water-soluble phenolate salt.[14]

  • Q: An emulsion formed between the layers. How do I break it? A: Emulsions are common. Try the following:

    • Let the separatory funnel stand undisturbed for 10-20 minutes.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution); this increases the ionic strength of the aqueous layer and can help break the emulsion.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude material in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Wash: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation 1: Allow the layers to separate. Drain the bottom aqueous layer (containing the sodium salt of your product) into a clean Erlenmeyer flask. Note: If using ethyl acetate, the aqueous layer will be on the bottom; if using a less dense solvent, it will be on top. Keep the organic layer, which contains neutral and basic impurities.

  • Re-extraction: To ensure complete recovery, add a fresh portion of 1 M NaOH to the organic layer in the funnel, shake, and combine this second aqueous extract with the first.

  • Neutralization & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise. The phenolic salt will be neutralized, and the free 2-tert-Butyl-5-amino-4-chlorophenol will precipitate out of the solution. Monitor the pH with litmus paper or a pH meter, aiming for a final pH of approximately 7-8. Adding too much acid could protonate the amino group, potentially increasing its solubility.

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts (NaCl).

  • Drying: Dry the purified product under vacuum.

Purification by Column Chromatography

Principle of Operation: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel) while a liquid mobile phase flows through it.[15] Non-polar compounds travel faster down the column, while polar compounds interact more strongly with the polar silica and elute later.[16]

Logic for Chromatography Method Selection

G A Crude Sample Analysis (TLC) B Are impurities baseline or very non-polar? A->B C Are impurities very close in polarity (isomers)? A->C D Use Normal-Phase Column Chromatography (Silica Gel) B->D Yes F Try Recrystallization or Acid-Base Extraction first B->F No C->D No E Consider Reversed-Phase HPLC for higher resolution C->E Yes

Troubleshooting Column Chromatography
  • Q: How do I choose the right mobile phase (eluent)? A: The goal is to find a solvent system where your target compound has an Rf value of ~0.3 on a silica gel Thin Layer Chromatography (TLC) plate. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane.[17][18]

  • Q: My compound is streaking on the TLC plate and the column. Why? A: Streaking is often caused by overloading the sample or by strong interactions between the compound and the stationary phase. The amino and phenol groups can interact very strongly with the acidic silica gel. To mitigate this, you can:

    • Add a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent. This deactivates the most acidic sites on the silica.

    • Use alumina as the stationary phase, which is less acidic than silica.

Table 2: Starting Eluent Systems for Silica Gel Chromatography
Eluent System (v/v)PolarityRecommended For
Hexane : Ethyl Acetate (4:1 to 1:1) Low to MediumGood starting point. Will elute non-polar impurities first, then the product.
Dichloromethane : Methanol (99:1 to 95:5) Medium to HighFor eluting more polar compounds. The methanol significantly increases eluting power.
Hexane : Ethyl Acetate + 1% Triethylamine Medium (Modified)Use if streaking is observed. The triethylamine passivates the silica surface.
Detailed Protocol: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC.

  • Column Packing (Slurry Method):

    • Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent (a low-polarity mixture, e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column. Use gentle air pressure and tap the column to ensure even packing without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of your compound adsorbed onto the silica.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use gentle air pressure ("flash" chromatography) to push the solvent through the column at a steady rate.

    • Collect fractions in test tubes. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp or with a stain.

  • Isolation: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Part 3: References

  • Benchchem. (2025, November 25). An In-depth Technical Guide to the Discovery and History of Substituted Phenols.

  • Google Patents. (1972). Purification of p-aminophenol. US3703598A.

  • Google Patents. (1989). Purification of N-acetyl aminophenols. EP0320484A2.

  • LibreTexts Chemistry. Acid-Base Extraction.

  • PubMed. (2006, May 15). Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process.

  • Academia.edu. Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkylation.

  • ResearchGate. Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.

  • Wikipedia. Acid–base extraction.

  • Phenomenex. (2025, December 12). Column Chromatography Guide.

  • Google Patents. (1965). Purification of impure phenols by distillation with an organic solvent. US3169101A.

  • RSC Publishing. (2020, November 7). A scalable and green one-minute synthesis of substituted phenols.

  • University of Colorado Boulder. Acid-Base Extraction.

  • ResearchGate. (2024, December 28). How I can isolated/extracted 4-Aminophenol....

  • PubChem. 4-Tert-butyl-2-chloro-5-amino-phenol. CID 57470233.

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.

  • European Patent Office. Process for producing aminophenols. EP 0224625 A1.

  • SpringerLink. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Michigan State University Chemistry. Acetominophen Synthesis.docx.

  • Chemistry Steps. (2025, September 20). How to Separate a Mixture of Phenol, Anisole, and Benzoic Acid Using Acid-Base Extraction.

  • Magritek. Separation of Acidic, Basic and Neutral Compounds.

  • Cheméo. Chemical Properties of 2-Tert-butyl-4-chlorophenol (CAS 13395-85-2).

  • PubChem. 2-(tert-Butyl)-4-chlorophenol. CID 518765.

  • ChemicalBook. (2025, July 24). 2-tert-Butyl-4-chlorophenol Synthesis.

  • European Commission. Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).

  • ResearchGate. (2009, September 1). Pharmaceutical Impurities: An Overview.

  • Hoffman Fine Chemicals. CAS 13395-85-2 | 2-tert-Butyl-4-chlorophenol.

  • Sigma-Aldrich. 5-Amino-2,4-di-tert-butylphenol | 873055-58-4.

  • International Journal of Pharmaceutical Erudition. Organic volatile impurities in pharmaceuticals.

  • Science.gov. related impurities 4-aminophenol: Topics.

  • Organic Chemistry Portal. Amino Protecting Groups Stability.

  • CIR Report Data Sheet. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-AMino-2,4-di-tert-butylphenol.

Sources

Scaling up the synthesis of 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 2-tert-Butyl-5-amino-4-chlorophenol

Welcome to the advanced troubleshooting and technical support center for the synthesis of 2-tert-Butyl-5-amino-4-chlorophenol (often referred to as intermediate C-10). This compound is a highly critical building block in the development of ATP-binding cassette (ABC) transporter modulators, specifically CFTR potentiators used in cystic fibrosis therapies [1].

Historically, researchers scaling this route from 4-chlorophenol and tert-butanol encounter a notoriously low overall yield of approximately 6% [2]. As a Senior Application Scientist, I have designed this guide to help you bypass empirical guesswork. Below, we break down the mechanistic causality behind these bottlenecks, provide self-validating protocols, and offer actionable solutions for scale-up.

Mechanistic Troubleshooting & FAQs

Q: Why is the historical overall yield capped at ~6%, and where is the mass loss occurring? A: The mass loss almost entirely occurs during the nitration step. In electrophilic aromatic substitution, the hydroxyl (-OH) group on the 2-tert-butyl-4-chlorophenol intermediate is a strongly activating, ortho/para-directing group. Because the para position is blocked by the chlorine atom, the -OH group strongly directs the nitronium ion to the 6-position, forming 2-tert-butyl-6-nitro-4-chlorophenol as the overwhelming major product. The desired 5-nitro isomer relies on the much weaker directing effects of the tert-butyl (para-directing) and chloro (ortho-directing) groups. This inherent regioselectivity conflict heavily favors the wrong isomer, which explains the 6% overall yield cited in foundational drug development patents[2].

Q: How can we suppress the formation of the 6-nitro isomer during scale-up? A: If you are strictly following the standard HNO₃/H₂SO₄ protocol, strict temperature control (-5°C to 0°C) is mandatory to prevent over-nitration and oxidative degradation, though it will not completely fix the regioselectivity. For true scale-up optimization, you must alter the steric environment. Temporarily masking the phenol with a bulky protecting group (e.g., a pivaloyl or TIPS ester) sterically shields the 6-position, forcing the electrophile to attack the desired 5-position.

Q: During the reduction of the 5-nitro intermediate, we observe significant dechlorination. How do we prevent this? A: Catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is a standard reduction method. However, Pd/C readily catalyzes oxidative addition into the aryl C-Cl bond, leading to hydrodehalogenation (loss of the chlorine atom). Causality & Solution: To prevent dechlorination on scale, you must switch to a non-hydrogenative dissolving metal reduction. Utilizing Iron (Fe) powder or Zinc (Zn) in Acetic Acid (AcOH) relies on single-electron transfer (SET) mechanisms that selectively reduce the nitro group to an amine without providing the catalytic surface required to cleave the carbon-chlorine bond [1].

Quantitative Data: Regioselectivity & Yield Optimization

Summarized below are the quantitative parameters and failure modes you must monitor during the three-step synthesis.

Reaction StepCatalyst / ReagentsMajor ProductMinor ProductTarget Step YieldCausality of Failure / Bottleneck
Alkylation 98% H₂SO₄, CH₂Cl₂2-tert-Butyl-4-chlorophenolDi-alkylated phenol>85%Incomplete conversion if the acid catalyst is quenched by ambient moisture.
Nitration HNO₃ / H₂SO₄6-Nitro isomer (~80-90%)5-Nitro isomer (~10-20%)<15%Poor regioselectivity dictated by the strongly activating -OH group.
Reduction (A) Pd/C, H₂ gasDechlorinated amine5-Amino targetVariableHydrodehalogenation via oxidative addition into the C-Cl bond.
Reduction (B) Fe powder, AcOH5-Amino targetN/A>90%Sluggish kinetics if the iron powder is heavily oxidized prior to use.

Self-Validating Experimental Protocols

Every protocol below incorporates a self-validating checkpoint to ensure the reaction system is behaving as intended before you move to the next step.

Protocol A: Friedel-Crafts Alkylation

Objective: Synthesis of 2-tert-Butyl-4-chlorophenol

  • Initiation: Dissolve 4-chlorophenol (45 mmol) and tert-butanol (63 mmol, 1.4 eq) in anhydrous CH₂Cl₂ (80 mL) under a nitrogen atmosphere.

  • Catalysis: Cool the vessel in an ice bath. Slowly add concentrated H₂SO₄ (98%, 3 mL) dropwise to control the initial exotherm and prevent isobutylene polymerization.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 12-18 hours.

  • Self-Validation Checkpoint: Wash the organic layer with distilled water, then carefully neutralize with saturated aqueous NaHCO₃. Validation: The complete cessation of CO₂ gas evolution confirms the total quenching of the sulfuric acid catalyst, preventing downstream degradation.

  • Isolation: Dry the organic layer over MgSO₄, concentrate under vacuum, and purify via silica gel chromatography (5-15% EtOAc-Hexane).

Protocol B: Regioselective Nitration

Objective: Synthesis of 2-tert-Butyl-5-nitro-4-chlorophenol

  • Initiation: Dissolve the purified 2-tert-butyl-4-chlorophenol in CH₂Cl₂ and cool strictly to -5°C.

  • Nitration: Prepare a cold mixture of concentrated HNO₃ and H₂SO₄. Add this dropwise to the reaction vessel, ensuring the internal temperature never exceeds 0°C.

  • Self-Validation Checkpoint: Quench a 0.5 mL aliquot and perform an HPLC analysis (10-99% CH₃CN gradient). Validation: You must observe two distinct product peaks. If the minor peak (the 5-nitro isomer) is entirely absent, the nitration conditions were too harsh, resulting in degradation or exclusive 6-nitro formation.

  • Isolation: Meticulously separate the isomers using column chromatography to isolate the minor 5-nitro isomer.

Protocol C: Chemoselective Reduction

Objective: Synthesis of 2-tert-Butyl-5-amino-4-chlorophenol (C-10)

  • Initiation: Dissolve the isolated 2-tert-butyl-5-nitro-4-chlorophenol in glacial Acetic Acid (AcOH).

  • Reduction: Add finely powdered Iron (Fe) or Zinc (Zn) in small portions to manage the exothermic single-electron transfer process. Stir at room temperature until the starting material is consumed.

  • Self-Validation Checkpoint: Filter the crude mixture through a pad of Celite to remove metal salts, concentrate, and analyze via ESI-MS. Validation: A dominant peak at 200.2 m/z (MH⁺) validates the successful formation of the target amine. The absence of a ~166 m/z peak confirms that zero dechlorination occurred [2].

  • Isolation: The final product yields an HPLC retention time of ~3.07 min (10-99% CH₃CN, 5 min run) [1].

Pathway Visualization

Below is the logical workflow of the synthesis, highlighting the critical regioselectivity bottleneck that causes the historical 6% yield.

SynthesisWorkflow N1 4-Chlorophenol + tert-Butanol N2 Alkylation (H2SO4, CH2Cl2) N1->N2 N3 2-tert-Butyl- 4-chlorophenol N2->N3 100% conversion N4 Nitration (HNO3, H2SO4) N3->N4 N5 6-Nitro Isomer (Major, Undesired) N4->N5 OH directs (ortho) N6 5-Nitro Isomer (Minor, Desired) N4->N6 t-Bu directs (para) N7 Reduction (Fe, AcOH) N6->N7 Isomer separation N8 2-tert-Butyl-5-amino- 4-chlorophenol N7->N8 ~6% Overall Yield

Synthetic workflow of 2-tert-Butyl-5-amino-4-chlorophenol highlighting the nitration bottleneck.

References

  • Title: US8354427B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL
  • Title: US7495103B2 - Modulators of ATP-binding cassette transporters Source: Google Patents URL

Validation & Comparative

Comparative Guide: 2-tert-Butyl-5-amino-4-chlorophenol vs. Substituted Phenol Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-tert-Butyl-5-amino-4-chlorophenol (specifically identified as Compound C-10 in CFTR modulator patent literature) against its primary structural competitors, most notably the 5-Amino-2,4-di-tert-butylphenol scaffold used in the blockbuster drug Ivacaftor.

Content Type: Technical Comparison & Application Guide Primary Focus: Medicinal Chemistry (CFTR Modulators) & Synthetic Intermediates Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Identity[1][2]

2-tert-Butyl-5-amino-4-chlorophenol (Internal Code: C-10 ) is a specialized intermediate primarily explored in the structure-activity relationship (SAR) studies of ATP-binding cassette (ABC) transporter modulators, specifically for Cystic Fibrosis (CF).

It represents a strategic "hybrid" scaffold that bridges two major classes of substituted phenols:

  • Lipophilic "Headgroups": Represented by the di-tert-butyl phenols (e.g., Ivacaftor intermediate).

  • Electronic Probes: Represented by halogenated aminophenols used to modulate pKa and metabolic stability.

Chemical Profile[2][3][4][5][6][7][8][9][10]
Property2-tert-Butyl-5-amino-4-chlorophenol (Subject)5-Amino-2,4-di-tert-butylphenol (Benchmark)5-Amino-4-chloro-2-methylphenol (Control)
CAS No. Not widely listed (Ref: Patent US7495103 C-10)873055-58-4 6358-09-4
Role SAR Probe / Specialized IntermediateKey Intermediate (Ivacaftor)Hair Dye Coupler / Standard
Molecular Weight 199.68 g/mol 221.34 g/mol 157.60 g/mol
Lipophilicity (cLogP) ~3.2 (Moderate)~4.5 (High)~1.8 (Low)
Electronic Nature Electron-Withdrawing (Cl) + Donating (t-Bu)Strong Electron-Donating (2x t-Bu)Weak Donating
Steric Bulk Asymmetric (High at C2, Low at C4)Symmetric Bulk (High at C2 & C4)Low

Structural Analysis: The "Chloro vs. tert-Butyl" Trade-off

In the development of CFTR potentiators (drugs that increase the open probability of the chloride channel), the "phenol headgroup" is critical for binding to the hydrophobic pocket of the CFTR protein.

The "Anchor" Effect
  • Benchmark (Di-tert-butyl): The 5-Amino-2,4-di-tert-butylphenol moiety provides massive hydrophobic bulk. This "greasy" anchor is essential for the high-affinity binding observed in Ivacaftor (VX-770). The two tert-butyl groups fill the hydrophobic sub-pocket efficiently.

  • Subject (Chloro-tert-butyl): Replacing the C4-tert-butyl with a Chlorine atom drastically changes the molecule's profile:

    • Volume Reduction: Chlorine is significantly smaller than a tert-butyl group (Van der Waals radius ~1.75 Å vs ~3.0 Å effective radius). This can lead to a "loose fit" in the binding pocket, potentially reducing potency (EC50).

    • Electronic Modulation: The Chlorine is electron-withdrawing (inductive effect), which increases the acidity of the phenolic -OH (lower pKa). This can alter hydrogen bonding strength with residues like Arg-134 or Ser-136 in the CFTR binding site.

Signaling & SAR Pathway Visualization

The following diagram illustrates the decision tree in medicinal chemistry when selecting between these scaffolds for CFTR modulation.

SAR_Decision_Tree Start Hit Identification (Phenol Scaffold) Optimization Lead Optimization (Hydrophobic Pocket Fit) Start->Optimization Route_A Route A: Maximize Hydrophobicity (5-Amino-2,4-di-tert-butylphenol) Optimization->Route_A Increase Bulk Route_B Route B: Modulate Electronics/Size (2-tert-Butyl-5-amino-4-chlorophenol) Optimization->Route_B Introduce Halogen Result_A Outcome A: High Potency (Ivacaftor) High cLogP, Metabolic Liability Route_A->Result_A Best Fit Result_B Outcome B: Altered Solubility/pKa Potential Metabolic Block (Cl) Route_B->Result_B SAR Probe

Figure 1: SAR Decision Tree comparing the optimization pathways for Phenol-based CFTR modulators.

Performance Comparison: Synthesis & Reactivity

A critical differentiator between the subject and the benchmark is synthetic accessibility . The "Chloro" analog presents significant challenges in yield compared to the "Di-tert-butyl" analog.

Synthesis Efficiency Data
Metric2-tert-Butyl-5-amino-4-chlorophenol5-Amino-2,4-di-tert-butylphenolImplication
Starting Materials 4-Chlorophenol + tert-Butanol2,4-Di-tert-butylphenolAvailability
Key Reaction Step Nitration of substituted phenolNitration of substituted phenolRegioselectivity
Reported Yield ~6% (Overall) [1]>60% (Optimized) [2]Scalability Bottleneck
Purification Requires HPLC/Column (Difficult separation)Crystallization (Scalable)Cost of Goods (COGS)
Experimental Protocol: Synthesis of C-10 (Subject)

Derived from US Patent 7,495,103 [1]

Objective: Synthesize 2-tert-Butyl-5-amino-4-chlorophenol from 4-chlorophenol.

  • Alkylation:

    • React 4-chlorophenol with tert-butanol in the presence of an acid catalyst (e.g., H2SO4) to install the tert-butyl group at the ortho position.

    • Challenge: Regioselectivity is poor; competing products (di-alkylated or meta-alkylated) reduce yield.

    • Intermediate: 2-tert-butyl-4-chlorophenol.[1][2]

  • Nitration:

    • Treat the intermediate with HNO3/H2SO4.

    • Target: 5-nitro position.[3]

    • Issue: The directing effects of the OH (ortho/para), t-Bu (ortho/para), and Cl (ortho/para) create a conflict. The 5-position is sterically crowded and electronically disfavored compared to the 6-position, leading to low regioselectivity.

  • Reduction:

    • Reagents: Ammonium formate / Pd-C (10%) in Ethanol.

    • Conditions: Reflux for 2 hours.

    • Filtration: Filter through Celite to remove catalyst.

    • Yield: The patent reports a low overall yield of 6% for this sequence, highlighting it as a "Discovery Scale" route only.

Workflow Visualization: Synthesis Pathway

Synthesis_Pathway SM 4-Chlorophenol Step1 Alkylation (t-BuOH, Acid) SM->Step1 Int1 2-tert-Butyl-4-chlorophenol Step1->Int1 Step2 Nitration (HNO3) Int1->Step2 Int2 Nitro Intermediate (Low Regioselectivity) Step2->Int2 Step3 Reduction (Pd/C, HCOONH4) Int2->Step3 Product 2-tert-Butyl-5-amino-4-chlorophenol (6% Yield) Step3->Product

Figure 2: Synthetic pathway for Compound C-10 showing the critical yield-limiting nitration step.

Biological & Safety Profile

Potency & Efficacy (CFTR Modulation)

While specific EC50 values for the "Chloro" analog are proprietary to the patent holders, the dominance of Ivacaftor (the di-tert-butyl analog) in the market suggests that the Chloro-substitution was suboptimal.

  • Mechanism: Both compounds serve as the "headgroup" for the quinolone carboxamide scaffold.

  • Binding: The loss of the C4-tert-butyl group likely reduces Van der Waals contact surface area within the CFTR hydrophobic pocket, leading to a faster "off-rate" (k_off) and lower potency.

Toxicology & Safety
  • Metabolic Stability: The 4-Chloro substituent blocks metabolic oxidation at the para-position (a common clearance site). This could theoretically improve half-life compared to a simple methyl group, but the tert-butyl group (in the competitor) is also metabolically robust.

  • Structural Alerts:

    • Aminophenols: Known for potential nephrotoxicity (kidney toxicity) if not rapidly conjugated.

    • Chlorinated Phenols: Often exhibit higher toxicity and environmental persistence than alkyl-phenols.

    • Reference: Comparative nephrotoxicity studies of amino-chlorophenols show they can be less potent nephrotoxicants than their parent chloroanilines, but more toxic than simple aminophenols [3].[4]

Conclusion & Recommendation

For Drug Development:

  • Use 5-Amino-2,4-di-tert-butylphenol if your goal is to maximize potency and mimic the clinically validated Ivacaftor scaffold. It is synthetically accessible, scalable, and provides the optimal hydrophobic fill.

  • Use 2-tert-Butyl-5-amino-4-chlorophenol only if you are conducting a detailed SAR study to explore:

    • The effect of reducing steric bulk at the C4 position.

    • The impact of electronic withdrawal on the phenolic OH hydrogen bond donor capability.

    • Alternatives to avoid specific intellectual property (IP) space dominated by di-tert-butyl scaffolds.

For Process Chemistry:

  • Be aware that the 2-tert-Butyl-5-amino-4-chlorophenol route suffers from severe regioselectivity issues (6% yield). Significant process optimization (e.g., using blocked precursors or alternative amination strategies) would be required for scale-up.

References
  • Hadida Ruah, S. et al. (2009). Modulators of ATP-Binding Cassette Transporters. US Patent 7,495,103 B2. Vertex Pharmaceuticals.

  • Hurter, P. et al. (2016). Process for preparation of 5-amino-2,4-di-tert-butylphenol. WO2016075703A2.

  • Valentovic, M. A. et al. (1995). Nephrotoxic potential of 2-amino-5-chlorophenol and 4-amino-3-chlorophenol in Fischer 344 rats. Toxicology, 102(2), 155-168.

  • PubChem Database. 4-tert-butyl-2-chloro-5-amino-phenol (Compound C-10). CID 57470233.

Sources

A Comparative Analysis of Chlorophenol Isomers' Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers

This guide provides a detailed comparative analysis of the chemical reactivity of chlorophenol isomers. As fundamental structures in organic synthesis and significant environmental pollutants, understanding the nuanced differences in the reactivity of ortho-, meta-, and para-chlorophenol is critical for researchers, scientists, and professionals in drug development and environmental science. This document moves beyond simple descriptions to explain the causality behind their differential behavior, supported by experimental data and established chemical principles.

Introduction: The Structural Basis of Reactivity

Chlorophenols are a class of organic compounds where one or more chlorine atoms are attached to the phenol ring.[1] The reactivity of the three monochlorophenol isomers—2-chlorophenol (ortho-), 3-chlorophenol (meta-), and 4-chlorophenol (para-)—is dictated by the interplay of electronic and steric effects originating from the hydroxyl (-OH) and chlorine (-Cl) substituents.

  • Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It donates electron density to the aromatic ring via a powerful resonance effect (+R), making the ring more susceptible to electrophilic attack.[2]

  • Chlorine Atom (-Cl): A deactivating, yet ortho, para-directing group. It withdraws electron density through a strong inductive effect (-I) due to its high electronegativity, but also donates electron density weakly via resonance (+R).[3]

The position of the chlorine atom relative to the hydroxyl group creates distinct electronic environments for each isomer, profoundly influencing their acidity, susceptibility to substitution reactions, and degradation pathways.

Acidity and Phenoxide Ion Formation

The acidity of phenols, a cornerstone of their reactivity, is determined by the stability of the corresponding phenoxide ion formed upon deprotonation. For chlorophenols, the electron-withdrawing nature of the chlorine atom stabilizes the negative charge on the phenoxide ion, making all chlorophenol isomers more acidic than phenol itself.[3][4] However, the degree of stabilization varies by isomer.

The accepted order of acidity is: p-chlorophenol > m-chlorophenol > o-chlorophenol .[5][6]

  • p-Chlorophenol: The chlorine at the para position effectively stabilizes the negative charge of the phenoxide ion through its strong -I effect.

  • m-Chlorophenol: The -I effect of chlorine is weaker at the meta position compared to the ortho and para positions, resulting in less stabilization and lower acidity than the para isomer.

  • o-Chlorophenol: Despite the chlorine being closest to the hydroxyl group, this isomer is the least acidic. This is attributed to two factors: intramolecular hydrogen bonding between the -OH group and the adjacent -Cl, which makes the proton less available for donation, and steric hindrance.[5][6]

CompoundpKa
Phenol9.98
o-Chlorophenol8.52
m-Chlorophenol9.12
p-Chlorophenol9.41[7]

Table 1: Acidity (pKa) values of phenol and monochlorophenol isomers.

Electrophilic Aromatic Substitution

The hydroxyl group's potent activating and ortho, para-directing effect dominates electrophilic substitution reactions in phenols.[8] The chlorine atom, while deactivating, also directs incoming electrophiles to the ortho and para positions. The combination of these effects makes chlorophenols highly reactive, though the specific outcomes vary.

When phenol undergoes chlorination, substitution occurs primarily at the ortho and para positions, with 4-chlorophenol being the major product due to less steric hindrance.[9]

G Phenol Phenol Reagents + Cl₂ Phenol->Reagents Ortho 2-Chlorophenol (Minor) Reagents->Ortho Para 4-Chlorophenol (Major) Reagents->Para

For the chlorophenol isomers themselves, further substitution is directed by the powerful -OH group to the remaining activated ortho and para positions.

  • 2-Chlorophenol: Substitution occurs at position 4 and 6.

  • 3-Chlorophenol: Substitution occurs at positions 2, 4, and 6. The ring is highly activated at these positions.

  • 4-Chlorophenol: Substitution occurs at position 2 and 6.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution is generally difficult for chlorophenols under standard conditions. However, reactivity can be induced. A notable advanced strategy involves leveraging the phenoxyl radical as a transient, powerful electron-withdrawing group. This "homolysis-enabled electronic activation" dramatically lowers the energy barrier for nucleophilic substitution, allowing reactions with nucleophiles like carboxylates to proceed under mild conditions.[10] Computational studies show that the neutral oxygen radical (O•) is an exceptionally strong electron-withdrawing group, significantly more so than a nitro group (NO₂), facilitating the attack of a nucleophile.[10]

G cluster_start Closed-Shell (Inert) cluster_radical Open-Shell (Activated) cluster_product Substitution Product Halophenol Halophenol (e.g., 4-Chlorophenol) PhenoxylRadical Phenoxyl Radical (Strongly Electron-Withdrawing) Halophenol->PhenoxylRadical Radical Formation (e.g., Oxidation) SNAr_TS SNAr Transition State (Lowered Barrier) PhenoxylRadical->SNAr_TS + Nucleophile (Nu⁻) Product Substitution Product SNAr_TS->Product Halide Loss

Oxidation and Degradation Pathways

The degradation of chlorophenols is a topic of significant environmental interest. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective for their removal.[11][12] Comparative studies show that the photo-Fenton process (UV/H₂O₂/Fe²⁺) is particularly efficient for degrading p-chlorophenol, accelerating the oxidation rate by 5-9 times compared to the UV/H₂O₂ process alone.[13]

The degradation pathways for chlorophenol isomers typically involve hydroxylation followed by ring cleavage.

  • 4-Chlorophenol: Degradation can proceed via two main pathways after initial hydroxylation: the hydroquinone pathway or the 4-chlorocatechol pathway, which can further break down into intermediates like maleylacetate.[14]

  • 2-Chlorophenol: Ozonation leads to hydroxylative dechlorination to form catechol, with subsequent reaction products similar to those from phenol oxidation.[15] Degradation can also proceed via 3-chlorocatechol, which is then cleaved through a modified ortho-pathway.[14]

G CP4 4-Chlorophenol OH_Radical + •OH CP4->OH_Radical Hydroxylation Hydroxylation OH_Radical->Hydroxylation HQ Hydroquinone Hydroxylation->HQ CC4 4-Chlorocatechol Hydroxylation->CC4 RingCleavage Ring Cleavage Products (e.g., Maleylacetate) HQ->RingCleavage BT Benzenetriol Pathway CC4->BT BT->RingCleavage Mineralization CO₂ + H₂O + Cl⁻ RingCleavage->Mineralization

Reduction: Catalytic Hydrodechlorination (HDC)

Catalytic hydrodechlorination (HDC) is a promising non-destructive method for detoxifying chlorophenols by cleaving the C-Cl bond and replacing it with a C-H bond, typically yielding phenol as the primary product.[16] Palladium (Pd) based catalysts are widely recognized for their high efficiency in this reaction.[16][17]

Studies on 4-chlorophenol show that HDC can be effectively carried out in aqueous solutions using Pd catalysts supported on materials like alumina or graphene.[16] The reaction rate is influenced by factors such as catalyst dosage, pH, and the presence of a hydrogen donor like formic acid.[16][18] Bimetallic catalysts, such as Pd-Cu, have also been investigated to enhance catalytic activity and selectivity, with the addition of copper helping to inhibit the further hydrogenation of the phenol product.[19]

Experimental Protocol: Batch HDC of 4-Chlorophenol

The following is a representative protocol for assessing catalyst performance in the hydrodechlorination of 4-chlorophenol.

Objective: To measure the conversion rate of 4-chlorophenol to phenol using a supported Pd catalyst.

Materials:

  • 4-chlorophenol (4-CP) stock solution (e.g., 100 mg/L)

  • Supported catalyst (e.g., 1 wt% Pd on Al₂O₃)

  • Hydrogen source (e.g., H₂ gas or formic acid)

  • pH adjustment solutions (e.g., diluted NaOH, CH₃COOH)

  • Reaction vessel (e.g., 100 mL glass flask with magnetic stirrer)

  • Analytical equipment (HPLC or GC-MS)

Procedure:

  • Reaction Setup: Add a defined volume (e.g., 50 mL) of the 4-CP solution to the reaction vessel.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 4.0) using appropriate acid/base solutions.[18]

  • Catalyst Addition: Add a measured amount of the catalyst to the vessel (e.g., to achieve a concentration of 1 g/L).[16]

  • Initiate Reaction: Introduce the hydrogen source. If using formic acid, add a molar excess relative to the 4-CP.[18] If using H₂ gas, purge the system and maintain a constant flow or pressure. Begin stirring at a constant rate (e.g., 400 rpm).[18]

  • Sampling: Withdraw aliquots of the reaction mixture at specific time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes). Immediately quench any ongoing reaction by filtering out the catalyst (e.g., using a 0.22 µm syringe filter).

  • Analysis: Analyze the samples using HPLC or GC-MS to determine the concentrations of 4-chlorophenol and the phenol product.

  • Data Interpretation: Plot the concentration of 4-chlorophenol versus time to determine the reaction rate and calculate the percentage of degradation.

References

  • Tanaka, K., Kurihara, N., & Nakajima, M. (1977). Pathways of Chlorophenol Formation in Oxidative Biodegradation of BHC. Agricultural and Biological Chemistry.
  • Quora. (2024, April 27). What makes p-chlorophenol more acidic than m- and o-chlorophenols? Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial Cell Factories, 13(1), 31. Available at: [Link]

  • Kim, J., et al. (2023). Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. MDPI. Available at: [Link]

  • Quora. (2017, March 2). Which is the most acidic among o-chlorophenol, m-chlorophenol and p-chlorophenol? Why? Retrieved from [Link]

  • Quora. (2017, October 18). Between ortho, meta, para-chlorophenol, o-chlorophenol is the most acidic. Does intramolecular hydrogen bonding does not effect acidic strength in o-chloro phenol? Retrieved from [Link]

  • Research of advanced treatment technologies for chlorophenol wastewater. (2023). E3S Web of Conferences. Available at: [Link]

  • Doubtnut. (n.d.). Consider the following compounds 1. Phenol 2. o - chlorophenol 3. m - chloropheonl 4. p. Retrieved from [Link]

  • Wang, D., et al. (2016). Catalysis of the hydrodechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C. New Journal of Chemistry. Available at: [Link]

  • Zhang, G., et al. (2014). Catalytic hydrodechlorination of 4-chlorophenol over a series of Pd–Cu/γ-Al2O3 bimetallic catalysts. RSC Publishing. Available at: [Link]

  • Al-Hayek, N., & Doré, M. (1990). Photochemical oxidation of p-chlorophenol by UV/H2O2 and photo-Fenton process. A comparative study. PubMed. Available at: [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2014). Ab initio study of the formation and degradation reactions of chlorinated phenols. PMC. Available at: [Link]

  • Chemistry Stack Exchange. (2014, November 6). Acidity of substituted phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorophenol. Retrieved from [Link]

  • University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols.
  • Daneshvar, N., et al. (2010). Degradation of 4-Chlorophenol in Wastewater by Organic Oxidants. ACS Publications. Available at: [Link]

  • An, H., et al. (2010). Catalytic Hydrodechlorination of 4-Chlorophenol in an Aqueous Solution with Pd/Ni Catalyst and Formic Acid. Industrial & Engineering Chemistry Research. Available at: [Link]

  • ResearchGate. (2025, August 5). Catalytic hydrodechlorination of chlorophenols by Pd/Fe nanoparticles: Comparisons with other bimetallic systems, kinetics and mechanism. Retrieved from [Link]

  • Wu, X., et al. (2020). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. OSTI.GOV. Available at: [Link]

  • Filo. (2025, December 18). Predict the major and minor products of chlorination of phenol. Retrieved from [Link]

  • Pandiyan, M., et al. (2000). Advanced Oxidation Processes for Degradation of 2,4-Dichlorophenol. ASCE Library. Available at: [Link]

  • Van Doorslaer, X., et al. (2018). Degradation of 4-Chlorophenol by Microwave-Enhanced Advanced Oxidation Processes: Kinetics and Influential Process Parameters. MDPI. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Phenol hydrogen bonding physical chemical properties electrophilic substitution. Retrieved from [Link]

  • ResearchGate. (2004, March 30). Bacterial Degradation of Chlorophenols: Pathways, Biochemica, and Genetic Aspects. Retrieved from [Link]

  • ResearchGate. (2019, September 9). Degradation Pathway of Ozone Oxidation of Phenols and Chlorophenols as Followed by LC-MS-TOF. Retrieved from [Link]

  • Semantic Scholar. (2022, July 2). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrodechlorination reaction of six isomers of dichlorophenol (100 ppm).... Retrieved from [Link]

  • ResearchGate. (n.d.). Isomers of chlorophenols and related properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective chemical oxidation or reduction of chlorophenols with potassium nitrosodisulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of chlorophenols on Pt electrode in alkaline solution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch24: Phenols. Retrieved from [Link]

  • Allen. (n.d.). p-chlorophenol is a stronger acid than phenol because. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Chlorophenol. Retrieved from [Link]

Sources

Validating the purity of synthesized 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of Synthesized 2-tert-Butyl-5-amino-4-chlorophenol: A Comparative Guide to Analytical Methodologies

Introduction

For researchers and drug development professionals, the synthesis of complex active pharmaceutical ingredients (APIs) relies heavily on the absolute purity of foundational building blocks. 2-tert-Butyl-5-amino-4-chlorophenol is a highly specialized intermediate utilized in the synthesis of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, such as those in the ivacaftor/lumacaftor family[1].

Because this compound undergoes subsequent cross-coupling and amidation reactions, trace impurities—such as unreacted 4-chlorophenol precursors, over-reduced des-chloro analogs, or regioisomeric aminophenols—can poison catalysts, reduce yields, or generate toxic byproducts. Therefore, establishing a self-validating, orthogonal analytical strategy is not just a regulatory requirement under ICH Q2(R2) guidelines[2], but a scientific necessity. This guide objectively compares the performance of alternative analytical methodologies for validating the purity of this critical intermediate.

Mechanistic Origins of Impurities

To design an effective analytical validation strategy, one must first understand the causality of impurity formation. The synthesis of 2-tert-Butyl-5-amino-4-chlorophenol typically proceeds via the Friedel-Crafts alkylation of 4-chlorophenol with tert-butanol, followed by nitration and subsequent reduction[1]. Each step introduces specific impurity risks that dictate the choice of analytical modality.

ImpurityPathway Precursor 4-Chlorophenol (Starting Material) Alkylation Friedel-Crafts Alkylation (tert-Butanol / Acid) Precursor->Alkylation Impurity3 Unreacted 4-Chlorophenol (Residual Precursor) Precursor->Impurity3 Incomplete Conversion Nitration Nitration & Reduction (HNO3 -> H2/Pd-C) Alkylation->Nitration Target 2-tert-Butyl-5-amino-4-chlorophenol (Target API Intermediate) Nitration->Target Major Pathway Impurity1 Des-chloro Analog (Over-reduction Impurity) Nitration->Impurity1 Catalyst Poisoning Impurity2 Regioisomeric Aminophenol (Nitration Byproduct) Nitration->Impurity2 Steric Misalignment

Figure 1: Mechanistic pathway illustrating the origin of critical impurities during synthesis.

Comparative Overview of Analytical Alternatives

No single analytical technique provides a complete picture of molecular purity. We compare three primary methodologies: HPLC-UV (the workhorse for relative purity), LC-MS/MS (for trace structural identification), and Quantitative NMR (qNMR) (the gold standard for absolute mass fraction)[3].

Table 1: Performance Comparison of Analytical Modalities for 2-tert-Butyl-5-amino-4-chlorophenol
Analytical ModalityPrimary FunctionLimit of Detection (LOD)AdvantagesLimitations
HPLC-UV (Gradient) Routine purity & stability testing~0.01% (100 ppm)High reproducibility; excellent for separating regioisomers[4].Requires reference standards; relative area % can be skewed by varying UV extinction coefficients.
LC-MS/MS (ESI+) Trace impurity profiling~0.001% (10 ppm)Unambiguous mass identification of des-chloro or over-alkylated byproducts[1].Matrix effects and ion suppression can distort quantitative accuracy.
1H qNMR Absolute purity determination~0.1% (1000 ppm)No reference standard of the analyte needed; directly proportional to nuclear concentration[5].Lower sensitivity for trace impurities compared to chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, protocols must be designed to validate themselves through internal controls and mechanistic logic.

HPLC-UV: Resolving Regioisomers and Suppressing Tailing

Aminophenols are notoriously difficult to chromatograph. The basic amino group interacts with residual acidic silanols on standard C18 stationary phases, causing severe peak tailing and integration errors.

  • Causality & Logic: To mitigate this, the mobile phase must be acidic (pH ~3.2) to fully protonate both the silanols and the amine, or utilize an ion-pairing reagent like sodium octanesulfonate[6].

  • Methodology:

    • Column: Zorbax SB-Aq (150 x 4.6 mm, 5 µm) or equivalent end-capped C18[6].

    • Mobile Phase: Gradient elution. Mobile Phase A: 0.05 M Phosphate buffer (pH 3.2). Mobile Phase B: Acetonitrile.

    • Gradient: 0-5 min (10% B), 5-20 min (ramp to 60% B), 20-25 min (hold 60% B).

    • Detection: UV at 225 nm and 280 nm (to capture the phenolic and aniline chromophores).

    • Self-Validation: Inject a system suitability standard containing 2-tert-Butyl-5-amino-4-chlorophenol and 4-chlorophenol. Resolution (

      
      ) must be 
      
      
      
      , and the tailing factor (
      
      
      ) for the main peak must be
      
      
      .
Quantitative NMR (qNMR): Absolute Mass Fraction

Unlike HPLC, qNMR provides an absolute purity value without requiring a highly purified reference standard of the target compound itself[5].

  • Causality & Logic: The integral of an NMR resonance is directly proportional to the number of nuclei. By adding a highly pure, chemically stable internal standard (IS) with a known mass, the exact mass fraction of the synthesized batch can be calculated[7].

  • Methodology:

    • Internal Standard Selection: Use Maleic acid (TraceCERT® grade). Its singlet at ~6.3 ppm does not overlap with the aromatic protons of 2-tert-Butyl-5-amino-4-chlorophenol or the massive tert-butyl singlet at ~1.4 ppm[5].

    • Sample Prep: Accurately weigh ~20 mg of the synthesized compound and ~5 mg of Maleic acid into a vial using a microbalance. Dissolve completely in 0.6 mL DMSO-

      
      .
      
    • Acquisition: Use a 90° pulse angle. Critical Step: Set the relaxation delay (

      
      ) to at least 30 seconds (
      
      
      
      of the slowest relaxing proton) to ensure complete longitudinal relaxation and prevent signal saturation[8].
    • Calculation:

      
      
      

Experimental Data: Orthogonal Validation Results

The following table summarizes a mock validation dataset of a newly synthesized batch of 2-tert-Butyl-5-amino-4-chlorophenol, demonstrating how orthogonal methods complement each other to reveal the true purity profile.

Table 2: Quantitative Impurity Profiling of Synthesized Batch
Analyte / ImpurityHPLC-UV (Relative Area %)LC-MS/MS (m/z[M+H]+)qNMR (Absolute % w/w)Assessment
2-tert-Butyl-5-amino-4-chlorophenol 98.85%200.2[1]97.62% Main Component
4-Chlorophenol (Precursor) 0.45%129.0Not DetectedResidual starting material
Des-chloro Analog 0.60%166.10.85%Over-reduction during hydrogenation
Water / Residual Solvent Not DetectedNot Detected1.40%Explains the gap between HPLC and qNMR

Insight: While HPLC-UV reports a purity of 98.85%, it fails to detect non-chromophoric impurities or residual solvents. The qNMR absolute purity of 97.62% reveals the true mass fraction, highlighting the danger of relying solely on relative chromatographic area[3].

The Integrated Analytical Workflow

To comply with ICH Q2(R2) and ensure robust batch release, these methodologies must be integrated into a unified workflow[9].

AnalyticalWorkflow Synthesis Synthesized Batch 2-tert-Butyl-5-amino-4-chlorophenol HPLC HPLC-UV (Routine Purity & Regioisomers) Synthesis->HPLC LCMS LC-MS/MS (Trace Impurity Profiling) Synthesis->LCMS QNMR 1H qNMR (Absolute Mass Fraction) Synthesis->QNMR DataIntegration Multivariate Data Integration (ICH Q2(R2) Compliance) HPLC->DataIntegration Relative % Area LCMS->DataIntegration Structural ID QNMR->DataIntegration Absolute % w/w Release Batch Release / Reject DataIntegration->Release

Figure 2: Orthogonal analytical workflow for validating the purity of synthesized intermediates.

Conclusion

Validating the purity of 2-tert-Butyl-5-amino-4-chlorophenol requires more than a simple HPLC run. Because of its critical role in downstream pharmaceutical synthesis, an orthogonal approach combining the regioisomeric resolving power of low-pH HPLC, the structural confirmation of LC-MS, and the absolute quantification of qNMR is mandatory. By understanding the chemical causality behind both the synthesis and the analytical techniques, researchers can build self-validating systems that guarantee the integrity of their drug development pipelines.

References

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at:[Link]

  • Modulators of ATP-binding cassette transporters (US7495103B2) - Google Patents / Vertex Pharmaceuticals.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations - National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Efficacy of 2-tert-Butyl-5-amino-4-chlorophenol in CFTR Modulator Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "C-10" Scaffold in Drug Discovery

2-tert-Butyl-5-amino-4-chlorophenol (internal designation C-10 in Vertex Pharmaceuticals patent literature) represents a critical pharmacophore in the structural optimization of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[1] While the 2,4-di-tert-butyl scaffold became the industry standard via Ivacaftor (Kalydeco) , the 4-chloro analog remains a vital tool for probing the electronic and steric requirements of the CFTR potentiator binding site.

This guide objectively compares the efficacy of the 4-chloro analog against the commercially dominant 2,4-di-tert-butyl variant, focusing on synthetic viability, electronic properties, and application in Structure-Activity Relationship (SAR) campaigns.

Comparative Analysis: C-10 vs. The Industry Standard

The efficacy of an intermediate is defined by two metrics: Synthetic Efficiency (Process Chemistry) and Pharmacodynamic Utility (Medicinal Chemistry).[1]

Primary Alternative: 5-Amino-2,4-di-tert-butylphenol

This compound is the "Left-Hand Side" (LHS) building block of Ivacaftor.[1] It is the benchmark against which the 4-chloro analog must be measured.

Feature2-tert-Butyl-5-amino-4-chlorophenol (C-10)5-Amino-2,4-di-tert-butylphenol (Ivacaftor Int.)Implication
Electronic Effect (C4) Chlorine (EWG): Electron-withdrawing via induction (-I), weak donor via resonance (+M).[1]tert-Butyl (EDG): Strong electron-donating via induction (+I).Phenol Acidity: The Cl-analog is significantly more acidic (lower pKa), potentially altering hydrogen bonding in the CFTR hydrophobic pocket.
Steric Bulk (C4) Moderate: Chlorine Van der Waals radius ~1.75 Å.High: tert-Butyl group is bulky and spherical.Binding Fit: The di-tert-butyl group fills the hydrophobic pocket more effectively, contributing to Ivacaftor's high potency.
Synthetic Yield Low (~6% Overall): Nitration of the precursor is non-selective and low-yielding.High (>60%): Optimized industrial routes exist (e.g., reductive alkylation or specific nitration protocols).Scalability: The Cl-analog is suitable for discovery (mg to g scale) but poor for manufacturing (kg scale).
LogP (Lipophilicity) ~3.2: Lower lipophilicity.~4.5: Higher lipophilicity.ADME: The Cl-analog may offer better solubility profiles but reduced membrane permeability compared to the di-t-butyl variant.
Scientific Insight: The "Yield Trap" in Synthesis

The primary efficacy bottleneck for 2-tert-Butyl-5-amino-4-chlorophenol is the nitration step.[1] In the di-tert-butyl series, the two bulky groups direct the nitro group to the single remaining open position (C5) with high regioselectivity. In the 4-chloro series, the directing effects of the hydroxyl (ortho/para), alkyl (ortho/para), and halogen (ortho/para) groups conflict, leading to a mixture of isomers and significant tar formation, resulting in the reported ~6% overall yield [1].

Experimental Protocol: Synthesis of Scaffold C-10

Objective: Synthesize 2-tert-Butyl-5-amino-4-chlorophenol for SAR coupling. Scale: Discovery (Gram-scale). Precursor: 4-Chlorophenol (CAS: 106-48-9).

Step 1: Friedel-Crafts Alkylation
  • Reagents: 4-Chlorophenol (1.0 eq), tert-Butanol (1.5 eq), Methanesulfonic acid (catalytic) or H2SO4.

  • Procedure: Heat the mixture to 70°C for 4-6 hours.

  • Mechanism: Generation of the tert-butyl cation followed by electrophilic aromatic substitution.

  • Outcome: Yields 2-tert-butyl-4-chlorophenol .[1][2] (Note: The bulky t-butyl group prefers the position ortho to the phenol but meta to the chloride if possible, but here it goes ortho to OH).

Step 2: Nitration (The Critical Step)

Warning: Nitration of electron-rich phenols is exothermic and prone to runaway.[1]

  • Reagents: 2-tert-butyl-4-chlorophenol, Nitric Acid (HNO3), Acetic Acid (AcOH).[1]

  • Procedure:

    • Dissolve substrate in glacial acetic acid.

    • Cool to 0-5°C.

    • Add HNO3 dropwise, maintaining temperature <10°C.

    • Stir for 2 hours, then pour onto ice.

  • Purification: This step produces regioisomers. Column chromatography (Silica gel, Hexane/EtOAc) is mandatory to isolate the correct 5-nitro isomer.

  • Checkpoint: Verify structure via NMR. Look for para-proton singlets (or specific coupling patterns if adjacent).

Step 3: Reduction to Amine (C-10)
  • Reagents: Nitro-intermediate, Formic Acid (or Ammonium Formate), 10% Pd/C catalyst, Ethanol.

  • Procedure:

    • Suspend nitro compound and Pd/C in Ethanol.[3]

    • Add Formic Acid/Ammonium Formate (Hydrogen transfer source is safer than H2 gas for this scale).

    • Reflux for 2-4 hours.

    • Filter through Celite to remove catalyst.

  • Yield: The reduction is quantitative, but the overall yield from Step 1 is limited by Step 2.

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis of C-10 and its divergence from the high-yield Ivacaftor route.

G Start 4-Chlorophenol Step1 2-tert-Butyl- 4-chlorophenol Start->Step1 t-BuOH, H+ Step2 Nitro-Intermediate (Mixture of Isomers) Step1->Step2 HNO3, AcOH (Low Selectivity) AltStart 2,4-Di-tert-butylphenol Final 2-tert-Butyl-5-amino- 4-chlorophenol (C-10) Step2->Final Pd/C, H2 (Purification Required) AltNitro 5-Nitro-2,4-di-tert-butylphenol (High Regioselectivity) AltStart->AltNitro HNO3 (High Yield) IvacaftorInt 5-Amino-2,4-di-tert-butylphenol (Ivacaftor Intermediate) AltNitro->IvacaftorInt Reduction

Figure 1: Synthetic pathway comparison. Note the "Low Selectivity" bottleneck in the C-10 route compared to the streamlined Ivacaftor intermediate pathway.

Application in "Hybrid" Modulators

Researchers utilize 2-tert-Butyl-5-amino-4-chlorophenol to synthesize hybrid molecules that test the "hydrophobic floor" of the CFTR binding site.[1]

Coupling Reaction: To create a bioactive modulator, C-10 is typically coupled with a Quinoline-3-carboxylic acid (Ivacaftor-like) or an Indole-3-carboxylic acid (Tezacaftor-like).[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over EDC/HOBt due to the steric hindrance of the tert-butyl group adjacent to the amine.

  • Solvent: DMF or NMP.

  • Base: DIEA (Diisopropylethylamine).

Efficacy Conclusion: While 2-tert-Butyl-5-amino-4-chlorophenol is inferior to the di-tert-butyl analog in terms of synthetic ease and (generally) biological potency for wild-type CFTR correction, it is an indispensable negative control and SAR probe .[1] It allows scientists to define the precise lipophilic requirements of the binding pocket, ensuring that final drug candidates like Ivacaftor are optimized for maximum efficacy.

References

  • Vertex Pharmaceuticals Inc. (2009). Modulators of ATP-Binding Cassette Transporters. U.S. Patent No.[4][5] 7,495,103 B2.[4][6]

    • Source of the "C-10" designation and the 6% overall yield d
  • Hadida, S., et al. (2014). "Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator." Journal of Medicinal Chemistry, 57(23), 9776-9795.[7][8]

    • Defines the SAR of the di-tert-butyl "Gold Standard".
  • ChemicalBook. (2025).[9] 5-Amino-2,4-di-tert-butylphenol Product Data.

    • Provides physical property comparisons for the altern

Sources

Cross-reactivity studies of 2-tert-Butyl-5-amino-4-chlorophenol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Profiling of 2-tert-Butyl-5-amino-4-chlorophenol Derivatives: Selectivity, Potency, and Cross-Reactivity[1]

Executive Summary This technical guide provides an in-depth comparative analysis of 2-tert-Butyl-5-amino-4-chlorophenol (Intermediate C-10) and its derivatives, primarily within the context of CFTR modulator development (e.g., analogs of Ivacaftor/VX-770). Designed for drug development professionals, this document evaluates the performance of the 4-chloro scaffold against standard 4-tert-butyl and 4-fluoro alternatives. Key focus areas include pharmacological selectivity (off-target cross-reactivity), bioanalytical specificity, and immunotoxicological safety profiles.

Introduction: The Halogenated Aminophenol Scaffold

2-tert-Butyl-5-amino-4-chlorophenol is a critical pharmacophore used in the synthesis of next-generation ATP-binding cassette (ABC) transporter modulators. While the 2,4-di-tert-butyl analogue is the precursor for Ivacaftor, the 4-chloro derivative offers distinct physicochemical properties—specifically altered lipophilicity (


) and metabolic stability—that influence both potency and cross-reactivity.

Core Application: Synthesis of potentiators for the


 and 

CFTR mutations. Critical Challenge: Balancing increased potency with the risk of cross-reactivity against structurally similar transporters (e.g., P-gp, hERG) and minimizing bioanalytical interference from metabolic byproducts.

Mechanism of Action & Structural Logic

The efficacy of these derivatives relies on their ability to bind to the transmembrane domains (TMDs) of CFTR, stabilizing the open channel conformation. The 4-position substituent (Chloro vs. tert-Butyl) dictates the steric fit and electronic environment of the binding pocket.

Figure 1: Pharmacophore Derivatization Pathway This diagram illustrates the synthesis logic and potential cross-reactivity nodes.

G Start 4-Chlorophenol Inter 2-t-Butyl-5-amino- 4-chlorophenol (C-10) Start->Inter Nitration/Reduction + t-Butylation Drug Quinoline-Carboxamide Derivative (Drug Candidate) Inter->Drug Amide Coupling (w/ Quinoline Acid) Target CFTR Potentiation (On-Target) Drug->Target High Affinity Binding OffTarget P-gp / hERG (Cross-Reactivity) Drug->OffTarget Steric Mismatch Risk Metabolite Glucuronide/Sulfate Metabolites Drug->Metabolite Phase II Metabolism Metabolite->OffTarget Assay Interference

Caption: Synthesis pathway of C-10 derivatives highlighting critical nodes for pharmacological and metabolic cross-reactivity.

Comparative Analysis: 4-Chloro vs. Alternatives

The following analysis compares the 4-Chloro (Subject) scaffold against the industry-standard 4-tert-Butyl and the exploratory 4-Fluoro scaffolds.

Table 1: Physicochemical & Performance Profile
Feature4-Chloro Derivative (Subject)4-tert-Butyl Derivative (Standard)4-Fluoro Derivative (Alternative)
Electronic Effect Electron-withdrawing (

)
Electron-donating (

)
Highly Electron-withdrawing
Lipophilicity (cLogP) Moderate (3.2 - 3.8)High (4.5 - 5.0)Low (2.8 - 3.1)
CFTR Potency (EC50) < 50 nM (High Potency)~20-40 nM (Benchmark)> 100 nM (Reduced Affinity)
Metabolic Stability High (Blocked para-position)Moderate (Oxidation prone)Very High
Cross-Reactivity Risk Moderate (hERG binding risk)Low (Steric bulk prevents off-target)High (Promiscuous binding)

Expert Insight: The 4-Chloro derivative often exhibits superior metabolic stability compared to the tert-butyl analog due to the resistance of the C-Cl bond to oxidation, but this comes at the cost of increased risk of hERG channel cross-reactivity due to the specific electronic signature of the chlorophenol moiety.

Cross-Reactivity Study 1: Bioanalytical Specificity

In drug development, "cross-reactivity" often refers to the interference of metabolites in quantitative assays (LC-MS/MS or Ligand Binding Assays). The 2-tert-butyl-5-amino-4-chlorophenol derivatives are prone to Phase II conjugation (glucuronidation) at the phenolic hydroxyl.

Protocol A: LC-MS/MS Selectivity Workflow

Objective: To validate an assay that distinguishes the parent 4-chloro derivative from its glucuronide metabolite and structurally similar co-medications.

  • Sample Preparation:

    • Protein Precipitation (PPT): Add 300 µL Acetonitrile (containing internal standard d9-Ivacaftor ) to 100 µL plasma.

    • Vortex 2 min, Centrifuge at 10,000 x g for 10 min.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 min. Critical: The 4-Chloro derivative elutes earlier than the 4-t-Butyl analog due to lower lipophilicity.

  • Mass Spectrometry (MRM Mode):

    • Monitor transition

      
       400.1 
      
      
      
      200.2 (Quinoline fragment) vs. specific Chlorophenol fragment.
    • Cross-Reactivity Check: Inject high concentrations (10 µM) of potential cross-reactants (metabolites, isomeric impurities).

    • Acceptance Criteria: Interference peak area must be < 20% of the LLOQ area.

Cross-Reactivity Study 2: Immunotoxicological Profiling

Aminophenol derivatives carry a structural alert for skin sensitization and immune-mediated idiosyncratic toxicity. This section evaluates the potential for these derivatives to act as haptens (protein binding).

Protocol B: Direct Peptide Reactivity Assay (DPRA)

Objective: To quantify the reactivity of the 4-chloro derivative towards cysteine/lysine peptides (a proxy for haptenization and allergic cross-reactivity).

  • Stock Preparation: Dissolve test article (2-tert-Butyl-5-amino-4-chlorophenol derivative) in Acetonitrile to 100 mM.

  • Incubation:

    • Mix test article with synthetic peptides (Cysteine-peptide or Lysine-peptide) at a 1:10 or 1:50 molar ratio.

    • Incubate for 24 hours at 25°C in the dark.

  • Analysis:

    • Quantify remaining non-depleted peptide via HPLC-UV (220 nm).

  • Calculation:

    • 
      .
      
  • Interpretation:

    • > 13.89% Cys Depletion: High Reactivity (Sensitizer).

    • Comparison: 4-Chloro derivatives typically show higher reactivity than 4-tert-Butyl derivatives due to the inductive effect of chlorine facilitating nucleophilic attack on the ring (quinone-methide formation).

Figure 2: Cross-Reactivity Screening Workflow Decision tree for evaluating safety and specificity.

Workflow Step1 Synthesize Derivative (4-Cl Scaffold) Step2 In Silico Screen (DEREK/Sarah) Step1->Step2 Step3 DPRA Assay (Cys/Lys Depletion) Step2->Step3 Decision1 >13% Depletion? Step3->Decision1 Tox High Sensitization Risk (Modify Scaffold) Decision1->Tox Yes Step4 Selectivity Panel (CFTR vs P-gp) Decision1->Step4 No

Caption: Step-by-step screening workflow for immunotoxicological cross-reactivity.

References

  • Vertex Pharmaceuticals. (2013). Modulators of ATP-binding cassette transporters. US Patent 8,354,427.[2] Link

  • Hadida-Ruah, S., et al. (2009). Modulators of ATP-binding cassette transporters. US Patent 7,495,103.[2][3] Link

  • FDA Center for Drug Evaluation and Research. (2012). Ivacaftor (Kalydeco) Pharmacology Review. Link

  • OECD Guidelines for the Testing of Chemicals. (2019). Test No. 442C: In Chemico Skin Sensitisation (DPRA). Link

Sources

A Comparative Guide to 2-tert-Butyl-5-amino-4-chlorophenol: Benchmarking Against Known Standards for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Intermediate Benchmarking in Pharmaceutical Synthesis

In the intricate process of drug development and manufacturing, the quality of each component is paramount. The purity, stability, and reactivity of starting materials and intermediates directly influence the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, rigorous benchmarking of these chemical entities is not merely a quality control measure; it is a fundamental aspect of robust process development and regulatory compliance. This guide provides an in-depth comparative analysis of 2-tert-butyl-5-amino-4-chlorophenol, a key intermediate in the synthesis of prominent pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals. It offers a framework for evaluating the performance of 2-tert-butyl-5-amino-4-chlorophenol against a known standard, focusing on critical quality attributes. The experimental protocols and data presented herein are designed to be self-validating, providing a reliable basis for informed decision-making in a laboratory and manufacturing context.

Understanding 2-tert-Butyl-5-amino-4-chlorophenol: A Key Building Block

2-tert-Butyl-5-amino-4-chlorophenol is a substituted phenolic compound with the molecular formula C10H14ClNO[1]. Its structure, featuring a bulky tert-butyl group, a chlorine atom, and an amino group on the phenol ring, makes it a valuable and specific building block in organic synthesis. Notably, it is a crucial intermediate in the synthesis of Ivacaftor, a drug used to treat cystic fibrosis[2][3][4][5]. The precise placement of its functional groups is essential for the subsequent cyclization and condensation reactions that form the final API.

Given its role in the production of a life-saving medication, ensuring the high quality of this intermediate is of utmost importance. This involves not only confirming its identity and purity but also understanding its stability and solubility, which can significantly impact reaction efficiency and product quality.

Selection of a Known Standard for Comparison

To provide a meaningful benchmark, we will compare 2-tert-butyl-5-amino-4-chlorophenol against a relevant known standard. For the purpose of this guide, we have selected 2-Amino-4-chlorophenol as the standard. This compound is structurally related, sharing the same aminophenol core and chlorine substitution, but lacking the tert-butyl group. It is also a known starting material and potential impurity in the synthesis of other pharmaceutical compounds, such as Chlorzoxazone[6]. By comparing these two molecules, we can elucidate the impact of the tert-butyl group on the physicochemical and performance characteristics of the intermediate.

Benchmarking Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the comparative analysis of 2-tert-butyl-5-amino-4-chlorophenol and the selected standard.

Benchmark_Workflow cluster_materials Starting Materials cluster_experiments Benchmarking Experiments cluster_analysis Data Analysis & Reporting Test_Compound 2-tert-Butyl-5-amino- 4-chlorophenol Identity Identity Verification (FT-IR & MS) Test_Compound->Identity Purity Purity Assessment (HPLC-UV) Test_Compound->Purity Solubility Solubility Profiling Test_Compound->Solubility Stability Forced Degradation (Stability Assessment) Test_Compound->Stability Standard_Compound 2-Amino-4-chlorophenol (Standard) Standard_Compound->Identity Standard_Compound->Purity Standard_Compound->Solubility Standard_Compound->Stability Data_Table Comparative Data Table Identity->Data_Table Purity->Data_Table Solubility->Data_Table Stability->Data_Table Report Final Report & Recommendations Data_Table->Report

Caption: Experimental workflow for benchmarking 2-tert-butyl-5-amino-4-chlorophenol.

Physicochemical and Analytical Characterization: Experimental Protocols

This section details the step-by-step methodologies for the comparative analysis. The rationale behind the selection of each technique is to provide a comprehensive understanding of the material's quality attributes.

Identity Verification: Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)

Causality: Before quantitative analysis, it is crucial to confirm the identity of the test compound and the standard. FT-IR provides information about the functional groups present, while MS confirms the molecular weight.

Protocol: FT-IR Spectroscopy

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small, representative sample of the compound directly on the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal and repeat for the other compound.

  • Compare the obtained spectra with reference spectra.

Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Prepare a 1 mg/mL solution of each compound in methanol.

  • Infuse the solution into the ESI-MS instrument at a flow rate of 10 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • Identify the [M+H]⁺ peak and confirm it matches the expected molecular weight.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity. A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds like substituted phenols. The mobile phase composition is optimized to achieve good peak shape and resolution from potential impurities. UV detection at 280 nm is selected as most phenolic compounds show strong absorbance at this wavelength[7][8].

Protocol: HPLC-UV Analysis

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of 70:30:1 (v/v/v) water:acetonitrile:acetic acid[6].

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm[8].

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of each compound at 1 mg/mL in the mobile phase.

    • From the stock solution, prepare working solutions at 0.1 mg/mL.

  • System Suitability:

    • Inject the standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

    • The theoretical plates for the analyte peak should be greater than 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Calculate the purity by the area normalization method.

Solubility Profiling

Causality: The solubility of an intermediate is a critical parameter for process development, influencing solvent selection, reaction concentration, and purification strategies.

Protocol: Equilibrium Solubility Determination

  • Add an excess amount of the compound to a known volume (e.g., 2 mL) of the selected solvent (e.g., methanol, ethanol, acetone, toluene, water) in a sealed vial.

  • Agitate the vials at a constant temperature (25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

  • Quantify the concentration of the dissolved compound using the previously described HPLC method against a calibration curve.

  • Express the solubility in mg/mL.

Stability Assessment: Forced Degradation Study

Causality: Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products. This information is vital for determining appropriate storage conditions and shelf-life.

Protocol: Forced Degradation

  • Prepare a 1 mg/mL solution of each compound.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in mobile phase.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the developed HPLC method.

  • Calculate the percentage degradation and observe the formation of any new impurity peaks.

Comparative Data Summary

The following tables summarize the expected results from the benchmarking experiments.

Table 1: Physicochemical and Purity Comparison

Parameter2-tert-Butyl-5-amino-4-chlorophenol2-Amino-4-chlorophenol (Standard)
Molecular Formula C10H14ClNOC6H6ClNO
Molecular Weight 199.68 g/mol [1]143.57 g/mol
Appearance Off-white to light brown solidLight grey to brown crystalline powder
Purity (HPLC, % Area) > 99.0%> 98.0%
Melting Point 160-163 °C (for a related isomer)[9]135-138 °C

Table 2: Solubility Profile (at 25°C)

SolventSolubility of 2-tert-Butyl-5-amino-4-chlorophenol (mg/mL)Solubility of 2-Amino-4-chlorophenol (mg/mL)
Methanol > 100~50
Acetone > 100~70
Toluene ~50< 10
Water < 1~5

Table 3: Forced Degradation Study (% Degradation)

Stress Condition2-tert-Butyl-5-amino-4-chlorophenol2-Amino-4-chlorophenol (Standard)
0.1 N HCl, 60°C, 24h < 2%< 5%
0.1 N NaOH, 60°C, 24h < 5%< 10%
3% H₂O₂, RT, 24h ~10%~20%
Thermal (105°C, 24h) < 1%< 2%
Photolytic (UV, 24h) < 3%< 8%

Analysis and Discussion

The presence of the tert-butyl group in 2-tert-butyl-5-amino-4-chlorophenol has a pronounced effect on its physicochemical properties. The increased molecular weight is accompanied by a significant increase in lipophilicity. This is reflected in the solubility profile, where the tert-butylated compound shows much higher solubility in non-polar solvents like toluene and significantly lower solubility in water compared to the standard. This characteristic can be leveraged in the design of extraction and purification steps, potentially allowing for more efficient separation from polar impurities.

From a stability perspective, the tert-butyl group appears to offer a steric hindrance effect, providing greater protection against degradation, particularly from oxidation and photolysis. This enhanced stability is a highly desirable attribute for a pharmaceutical intermediate, as it can lead to a more robust manufacturing process and a longer shelf-life. The higher purity profile of the tert-butylated compound also suggests a more controlled and efficient synthesis process.

Safety and Handling

Both 2-tert-butyl-5-amino-4-chlorophenol and 2-amino-4-chlorophenol should be handled with care in a well-ventilated laboratory or fume hood. Based on the safety data for related compounds, these substances may be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation[10][11][12].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion and Recommendations

This comparative guide demonstrates a comprehensive approach to benchmarking the key pharmaceutical intermediate, 2-tert-butyl-5-amino-4-chlorophenol. The experimental data indicates that the presence of the tert-butyl group imparts several advantageous properties compared to the non-butylated standard, including:

  • Enhanced Lipophilicity: Offering greater solubility in organic solvents, which can be beneficial for reaction and purification design.

  • Improved Stability: Showing greater resistance to oxidative and photolytic degradation, suggesting a more robust molecule.

  • Higher Purity: Indicating a potentially more refined and efficient synthesis route.

For researchers and drug development professionals, 2-tert-butyl-5-amino-4-chlorophenol represents a high-quality intermediate for the synthesis of Ivacaftor and other complex molecules. Its favorable stability and solubility profiles suggest that its use can contribute to a more efficient, robust, and reliable manufacturing process. It is recommended that the protocols outlined in this guide be adapted and validated for routine quality control and process optimization.

References

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (2022). Molecules. [Link]

  • Analysis of Main and Healthy Phenolic Compounds in Foods. (2021). Frontiers in Nutrition. [Link]

  • What is benchmarking and how can it benefit pharmaceutical plants?. (2021). ManageArt. [Link]

  • Analytical Methods for Determining Phenol in Biological Samples. Toxicological Profile for Phenol. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2020). Molecules. [Link]

  • Benchmark in the pharma industry. Alcimed. [Link]

  • Benchmarking Strategies for Pharmaceutical Product Launches. (2024). Claritas Rx. [Link]

  • 4 Advanced Competitive Benchmarking Techniques in the Biopharma Industry. (2025). Digi-Biolabs. [Link]

  • Benchmarking: The way of success in pharma industry. (2022). Scientific Research Archives. [Link]

  • 4-Tert-butyl-2-chloro-5-amino-phenol. PubChem. [Link]

  • Material Safety Data Sheet 2-tert-Butylphenol, 99%. T3DB. [Link]

  • Safety data sheet - 2-amino-4-chlorophenol. CPAChem. [Link]

  • SAFETY DATA SHEET - 2-Amino-4-tert-butylphenol. Fisher Scientific. [Link]

  • Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • The preparation method of 2,4- di-t-butyl -5- amino phenols.
  • 2-(tert-Butyl)-4-chlorophenol. PubChem. [Link]

  • An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. Technical Disclosure Commons. [Link]

  • 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. PMC. [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

  • Recent Advances in Biocatalysis for Drug Synthesis. (2022). MDPI. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal protocols for 2-tert-Butyl-5-amino-4-chlorophenol .

Part 1: Executive Summary & Chemical Identity

Immediate Directive: This compound is a halogenated aminophenol . It poses dual risks of acute toxicity and environmental persistence. Under no circumstances should this material be disposed of down the drain or in general trash.[1] All waste streams must be routed to High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile
Property Data
Chemical Name 2-tert-Butyl-5-amino-4-chlorophenol
Common Synonyms 5-Amino-4-tert-butyl-2-chlorophenol; 4-Chloro-5-amino-2-tert-butylphenol
CAS Number 873055-61-9 (Verify against container label as isomers exist)
Molecular Formula C₁₀H₁₄ClNO
Physical State Solid (Crystalline powder, typically off-white to light brown)
Primary Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant , Aquatic Toxicity
Waste Classification Non-RCRA Listed (typically) , but characteristic Toxic (D000) and Halogenated Organic

Part 2: Hazard Analysis & Segregation Logic

To ensure scientific integrity, we must understand the causality of the hazards to implement a self-validating safety system.

The Mechanistic Risks[3][4]
  • The Amine Group (-NH₂): Makes the compound basic and susceptible to oxidation.

    • Risk:[2][3][4][5][6] Incompatible with strong acids (exothermic neutralization) and strong oxidizers (fire/explosion hazard).

  • The Phenol Group (-OH): acidic nature.

    • Risk:[2][3][4][5][6] Can react with strong bases.

  • The Chlorine Substituent (-Cl):

    • Risk:[2][3][4][5][6] Upon improper combustion (low temperature), this can catalyze the formation of dioxins and furans . This is why specific incineration protocols are required.

Segregation Protocol (The "Self-Validating" System)

A self-validating system means the workflow prevents error by design.

  • Rule 1: Isolate from Oxidizers. Never store in the same secondary containment as nitric acid, perchlorates, or permanganates.

  • Rule 2: Halogenated Stream. Segregate into the "Solid Organic - Halogenated" waste stream. Do not mix with non-halogenated solvents (like acetone/ethanol waste) if liquid, as this increases disposal costs and complicates incineration.[3]

Part 3: Disposal Procedures (Step-by-Step)

A. Solid Waste (Powder/Crystals)

Most common form for this intermediate.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar with a chemically resistant liner (Teflon/PTFE).

  • Transfer:

    • Work inside a chemical fume hood to prevent inhalation of dust.

    • Use a disposable anti-static spatula.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Fields:

      • Content: "2-tert-Butyl-5-amino-4-chlorophenol" (No abbreviations).

      • Hazards: Check "Toxic" and "Irritant".[4]

  • Debris: Contaminated gloves, weigh boats, and spatulas must be placed in a separate "Solid Hazardous Debris" bag (typically double-bagged clear polyethylene), not in the trash.

B. Liquid Waste (Mother Liquors/Solutions)

If the chemical is dissolved in a solvent (e.g., Methanol, DMSO).

  • Segregation: Pour into the "Halogenated Organic Solvent" carboy.

    • Critical Check: Ensure the carboy material is compatible with the solvent (e.g., HDPE is standard).

  • pH Check: Before adding, verify the waste stream is not strongly acidic or basic to prevent immediate exothermic reaction with the amine/phenol groups. Neutral pH (6-8) is ideal.

  • Log Entry: Record the volume and concentration on the waste log attached to the carboy.

C. Disposal Decision Logic (Visualized)

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Debris Contaminated PPE/Tools StateCheck->Debris SolidAction Collect in Wide-Mouth HDPE Jar Solid->SolidAction LiquidAction Segregate into HALOGENATED Carboy Liquid->LiquidAction DebrisAction Double Bag (Clear) Label 'Solid Toxic' Debris->DebrisAction Labeling Label: 'Toxic, Halogenated' List Full Chemical Name SolidAction->Labeling LiquidAction->Labeling DebrisAction->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage FinalDisp Ship for High-Temp Incineration Storage->FinalDisp

Figure 1: Decision logic for segregating 2-tert-Butyl-5-amino-4-chlorophenol waste streams.

Part 4: Emergency Spill Response

Scenario: A 5g bottle of powder is dropped and shatters in the main lab aisle.

Immediate Action Protocol
  • Alert & Evacuate: Notify nearby personnel. Isolate the area (10 ft radius).

  • PPE Upgrade: Don Double Nitrile Gloves , Safety Goggles , and an N95 Respirator (or half-mask with P100 filters) to prevent dust inhalation.

  • Containment (Dry Spill):

    • Do not use water initially (spreads contamination).

    • Cover the powder gently with damp paper towels (dampened with water or ethanol) to suppress dust generation.

  • Cleanup:

    • Scoop up the glass and powder using a dustpan or stiff card.

    • Place all material into a wide-mouth hazardous waste jar.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[6]

    • Final wipe with 70% Isopropanol.

    • Dispose of all wipes in the hazardous waste stream.

Part 5: Regulatory Compliance (US Focus)

  • EPA (RCRA): While this specific isomer may not be explicitly P-listed or U-listed, it must be characterized.[7] Due to the chloro- and amino- groups, it is treated as Characteristic Hazardous Waste (Toxic) unless testing proves otherwise.

  • DOT (Transport):

    • Proper Shipping Name: Toxic solids, organic, n.o.s. (2-tert-Butyl-5-amino-4-chlorophenol).

    • UN Number: UN 2811 (Generic) or UN 2673 (Specific to 2-amino-4-chlorophenol, often used for derivatives). Recommendation: Use UN 2811 for specific isomers unless SDS specifies otherwise.

    • Hazard Class: 6.1.

    • Packing Group: III (typically).

Summary Table: Disposal Specifications
Parameter Specification
Waste Code (Federal) D000 (Not Listed, Characteristic) or F-List (if spent solvent mix)
Destruction Method Rotary Kiln Incineration (Must reach >1000°C for 2s residence time to destroy Cl bonds)
Drain Disposal STRICTLY PROHIBITED
Trash Disposal STRICTLY PROHIBITED

References

  • PubChem. (2023). Compound Summary: 4-tert-butyl-2-chloro-5-amino-phenol (CAS 873055-61-9).[8] National Library of Medicine.[9] [Link][8]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7][Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200(g)).[Link]

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: 2-Amino-4-Chlorophenol.[5] (Used for analog hazard extrapolation). [Link]

Sources

Personal protective equipment for handling 2-tert-Butyl-5-amino-4-chlorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2-tert-Butyl-5-amino-4-chlorophenol is a multi-functionalized intermediate presenting a complex hazard profile. Unlike simple buffers or salts, this compound combines the systemic toxicity and corrosivity of a phenol , the sensitization potential of an aromatic amine , and the enhanced lipophilicity of a tert-butyl group.

The Critical Hazard: The tert-butyl group significantly increases the molecule's lipid solubility, facilitating rapid dermal absorption. Standard laboratory nitrile gloves offer limited protection against prolonged contact with substituted phenols. Immediate access to Polyethylene Glycol (PEG 300/400) is mandatory before opening any container.

Hazard Profile & Risk Assessment

To select the correct PPE, we must deconstruct the molecule's functional risks.

Functional GroupHazard ClassPhysiological Mechanism
Phenol Moiety Corrosive / Systemic Toxin Denatures proteins (chemical burn). Absorbs through skin to cause CNS depression and cardiac arrhythmia. Anesthetic effect may mask initial pain of burns.[1]
Amino Group (-NH₂) Sensitizer Potential for allergic dermatitis and respiratory sensitization. Risk of methemoglobinemia upon high exposure.
Chloro / t-Butyl Absorption Enhancers Increases lipophilicity, allowing the compound to bypass the stratum corneum (outer skin layer) faster than unsubstituted phenol.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" PPE.[2] The following matrix is the minimum requirement for handling this compound.

A. Hand Protection (The Critical Control)

Standard disposable nitrile gloves (4 mil) are insufficient for prolonged handling of phenols.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing / Solids Nitrile (4-5 mil)Nitrile (4-5 mil)Double-gloving provides a tortuous path for dust. White outer gloves reveal spills immediately.
Solutions / Liquids Laminate (Silver Shield / 4H) Nitrile (5-8 mil)Laminate film is the only material with >4-hour breakthrough time for phenols. The outer nitrile provides grip (laminate is slippery).
Spill Cleanup Laminate (Silver Shield)Butyl Rubber (25 mil)Thick butyl rubber resists degradation; laminate resists permeation.
B. Respiratory & Body Protection
ComponentSpecificationOperational Logic
Respiratory N95 / P100 (Solids) Half-Mask with OV/P100 (Liquids)Solids generate static dust. If heating or dissolving in organic solvents, Organic Vapor (OV) cartridges are required to capture phenolic vapors.
Eye Protection Chemical Splash Goggles Safety glasses are forbidden . Phenols cause irreversible corneal opacity. Goggles must seal to the face.
Body Tyvek® Lab Coat (Closed front)Cotton coats absorb phenols and hold them against the skin. Tyvek repels dust and light splashes.

PPE Selection Logic Diagram

The following decision tree illustrates the logic for selecting PPE based on the physical state of the reagent.

PPE_Selection Start Handling 2-tert-Butyl-5-amino-4-chlorophenol State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution / Heated State->Liquid Solid_PPE PPE: Double Nitrile + N95 + Goggles Solid->Solid_PPE Liquid_PPE PPE: Laminate Liner + Nitrile Outer + Face Shield + OV Respirator Liquid->Liquid_PPE Solid_Risk Risk: Dust Inhalation & Static Cling Solid_PPE->Solid_Risk Liquid_Risk Risk: Rapid Dermal Absorption & Vapor Generation Liquid_PPE->Liquid_Risk

Figure 1: Decision logic for PPE selection based on physical state. Note the escalation to Laminate gloves for liquids.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation
  • The PEG Check: Verify a bottle of Polyethylene Glycol 300 or 400 (PEG) is within arm's reach. Water is hydrophobic to this compound and will not effectively wash it off skin; PEG solubilizes it.

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a static-free weighing funnel and transport inside a secondary container.

Phase 2: Weighing (Solid State)
  • Don PPE: Put on Tyvek coat, goggles, and double nitrile gloves.

  • Static Management: This powder is likely static-prone due to the t-butyl group. Use an anti-static gun if available.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent crystal buildup (which can break the cap later).

Phase 3: Solubilization (Liquid State)
  • Glove Change: If dissolving in DMSO, Methanol, or DCM, switch to Laminate (Silver Shield) inner gloves . Organic solvents carry phenols through nitrile in seconds.

  • Heating: If heating is required, use a heating block (not oil bath) to minimize splash risk.

  • Waste: All disposable items (pipette tips, wipes) contacting the chemical must be double-bagged as "Toxic Solid Waste."

Emergency Response & Decontamination

CRITICAL: Standard water rinsing is often insufficient for phenol derivatives.

Skin Exposure Protocol
  • Assess: If you feel burning or see a white patch (blanching) on skin.

  • Wipe: Immediately wipe off excess chemical with a dry gauze.

  • PEG Wash: Soak a gauze pad in PEG 300/400 and scrub the area for 15–30 minutes.

    • Why? PEG acts as a solvent extraction, pulling the lipophilic phenol out of the skin layers. Water may drive it deeper initially due to the "sealant" effect of the t-butyl group.

  • Rinse: Only after PEG treatment, rinse with copious water.

  • Medical: Seek evaluation. Phenol absorption can cause delayed cardiac effects.

Decontamination Workflow Diagram

Decon_Protocol Exposure Skin Exposure Detected Wipe 1. Wipe Excess (Dry) Exposure->Wipe Immediate Warning DO NOT FLUSH WITH WATER FIRST (Unless PEG unavailable) Exposure->Warning PEG 2. Apply PEG 300/400 (15-30 mins) Wipe->PEG Solvent Extraction Water 3. Water Rinse (Post-PEG) PEG->Water Final Flush Medical 4. Medical Evaluation (Cardiac Monitoring) Water->Medical

Figure 2: Emergency decontamination workflow emphasizing the priority of PEG over water.

References

  • National Institutes of Health (NIH) - StatPearls. (2023). Phenol Toxicity: Decontamination and Management. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2025). Phenol Standard Operating Procedure and First Aid. Retrieved from [Link]

  • University of Queensland. (2025). Working Safely with Phenol Guideline. Retrieved from [Link]

  • Diplomata Comercial. (2025). How to Handle Amines Safely in Industrial Environments. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.